molecular formula C15H14O5 B1631601 3,4,4',7-Tetrahydroxyflavan CAS No. 93476-94-9

3,4,4',7-Tetrahydroxyflavan

Número de catálogo: B1631601
Número CAS: 93476-94-9
Peso molecular: 274.27 g/mol
Clave InChI: NTLUSUFJOUMRLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4,4',7-Tetrahydroxyflavan is a flavan derivative of interest in biochemical and pharmacological research. As a member of the flavonoid family, it is hypothesized to share common biological activities with other polyphenolic compounds, such as antioxidant and anti-inflammatory properties, though its specific mechanistic pathways require further investigation. Researchers can utilize this high-purity compound as a standard for analytical studies or as a lead molecule for exploring structure-activity relationships within the flavan class. Its potential applications may include research into metabolic disorders, neuroinflammation, and cellular oxidative stress, making it a valuable tool for drug discovery and development programs. The exact mechanisms of action, pharmacokinetics, and comprehensive biological profile are compound-specific and must be empirically established. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

93476-94-9

Fórmula molecular

C15H14O5

Peso molecular

274.27 g/mol

Nombre IUPAC

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H

Clave InChI

NTLUSUFJOUMRLA-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O

Otros números CAS

149820-44-0

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Natural Sources, Isolation, and Biological Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,4',7-tetrahydroxyflavan, a member of the leucoanthocyanidin class of flavonoids. While specific research on this exact flavan (B184786) is limited, this document compiles available information on its natural sources, provides a detailed, representative isolation protocol based on methodologies used for structurally similar compounds, and explores the biological activities of the broader flavan-3,4-diol class to offer valuable insights for research and development.

Compound Identification and Natural Occurrence

Chemical Structure:

This compound is a flavan derivative with hydroxyl groups at positions 3, 4, 4', and 7. Its chemical formula is C₁₅H₁₄O₅, and it has a molecular weight of 274.27 g/mol . The compound is also known by its CAS number: 38412-82-7.

Natural Source:

The primary documented natural source of this compound is the bark of Toxicodendron vernicifluum (formerly Rhus verniciflua), commonly known as the Chinese lacquer tree.[1][2] This plant has a long history of use in traditional medicine and is known to be rich in various flavonoids and other polyphenolic compounds.[3] While this specific flavan is reported to be isolated from this source, detailed studies on its concentration and distribution within the plant are not widely available.

Recent phytochemical investigations of Toxicodendron vernicifluum have led to the isolation and characterization of several novel flavan-3,4-diols, structurally similar to this compound, such as vernicidins A-D and vernicinosides A-H.[4][5] This underscores the potential of this plant species as a source for this class of compounds.

Isolation and Purification Protocols

A specific, detailed isolation protocol for this compound from Toxicodendron vernicifluum is not extensively documented in publicly available literature. However, based on successful methods reported for the isolation of other flavan-3,4-diols from the same plant, a representative experimental protocol can be outlined.[4][6]

Generalized Experimental Protocol for the Isolation of Flavan-3,4-diols from Toxicodendron vernicifluum

This protocol is a composite methodology based on established techniques for the separation of flavonoids and should be optimized for the specific target compound.[4][6][7]

2.1. Plant Material Preparation and Extraction

  • Drying and Grinding: The bark of Toxicodendron vernicifluum is air-dried in a shaded, well-ventilated area to prevent the degradation of phenolic compounds. The dried bark is then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered bark is extracted with 95% ethanol (B145695) (EtOH) at room temperature. The mixture is typically macerated for 24-48 hours with occasional agitation. The process is repeated three times with fresh solvent to ensure exhaustive extraction.

  • Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

2.2. Solvent Partitioning

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like lipids and chlorophyll.

  • The aqueous layer is then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). Flavan-3,4-diols are typically found in the ethyl acetate fraction.

2.3. Chromatographic Purification

The ethyl acetate fraction, which is enriched with flavonoids, is subjected to a series of chromatographic steps for the isolation of the target compound.

  • Silica (B1680970) Gel Column Chromatography: The dried EtOAc extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) or hexane-ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, eluting with methanol (B129727), to separate compounds based on their molecular size and to remove tannins.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is often achieved using a reversed-phase C18 column on a preparative HPLC system. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

The following diagram illustrates a general workflow for the isolation of flavan-3,4-diols.

experimental_workflow plant_material Dried & Powdered Toxicodendron vernicifluum Bark extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) crude_extract->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction silica_gel Silica Gel Chromatography etoac_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure This compound prep_hplc->pure_compound

Generalized workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of this compound are scarce. However, significant research has been conducted on other flavan-3,4-diols isolated from Toxicodendron vernicifluum, providing strong indications of the potential therapeutic effects of this class of compounds.[4]

3.1. Antioxidant and Neuroprotective Effects

Flavan-3,4-diols from Toxicodendron vernicifluum have demonstrated potent antioxidant activity.[4] For instance, the flavan-3,4-diol vernicidin B was shown to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[4] This neuroprotective effect is attributed to the ability of these compounds to reduce the production of reactive oxygen species (ROS) and attenuate apoptosis.[4]

3.2. Anti-inflammatory Activity

Polyphenolic compounds from the bark of Rhus verniciflua have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[8]

3.3. Signaling Pathway Modulation

The antioxidant and neuroprotective effects of vernicidin B, a flavan-3,4-diol from Toxicodendron vernicifluum, have been linked to the modulation of the IL-6/Nrf2 signaling pathway.[4] Pretreatment with vernicidin B was found to activate the Nrf2 pathway, which is a key regulator of the cellular antioxidant response. This activation leads to the upregulation of downstream antioxidant enzymes.[4]

The following diagram illustrates the proposed signaling pathway for the antioxidant effect of vernicidin B.

signaling_pathway cluster_stress Oxidative Stress cluster_cell Cell H2O2 H₂O₂ IL6 IL-6 H2O2->IL6 induces VernicidinB Vernicidin B (Flavan-3,4-diol) Nrf2 Nrf2 VernicidinB->Nrf2 activates IL6->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes upregulates ROS Reduced ROS AntioxidantEnzymes->ROS Apoptosis Reduced Apoptosis ROS->Apoptosis

Proposed signaling pathway for the antioxidant effect of Vernicidin B.

Quantitative Data

CompoundPlant PartExtraction MethodYield from 1.5g ExtractPurity
FustinBarkHSCCC252.1 mg>93.09%
FisetinBarkHSCCC51.2 mg>95.45%
SulfuretinBarkHSCCC39.7 mg>95.17%
ButeinBarkHSCCC10.7 mg>95.01%

Conclusion

This compound is a leucoanthocyanidin found in the bark of Toxicodendron vernicifluum. While specific studies on this compound are limited, research on structurally related flavan-3,4-diols from the same source highlights their significant potential as antioxidant and neuroprotective agents. The detailed, representative isolation protocol provided in this guide offers a solid foundation for researchers aiming to purify and study this and similar compounds. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential for drug development and other applications.

References

An In-depth Technical Guide to the Synthesis of 3,4,4',7-Tetrahydroxyflavan and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 3,4,4',7-Tetrahydroxyflavan and its key derivatives, namely the flavanone (B1672756) Fustin and the flavanonol Butin. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support research and development in medicinal chemistry and drug discovery.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities. Among them, this compound and its oxygenated derivatives have attracted significant interest due to their potential therapeutic properties, including antioxidant and anti-inflammatory effects. The targeted synthesis of these compounds is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the development of novel therapeutic agents.

This guide focuses on the multi-step synthesis of this compound, proceeding through the key intermediate 3,3',4',7-Tetrahydroxyflavanone (Fustin). The synthesis of the related bioactive flavanone, Butin, is also detailed.

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with the formation of a chalcone (B49325) precursor, followed by cyclization to a flavanone, and finally, reduction to the target flavan (B184786).

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_flavanone Flavanone Synthesis cluster_flavan Flavan Synthesis 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone Aldol_Condensation Aldol (B89426) Condensation 2,4-Dihydroxyacetophenone->Aldol_Condensation 3,4-Dihydroxybenzaldehyde (B13553) 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde->Aldol_Condensation Butein Butein (Chalcone Precursor) Aldol_Condensation->Butein Cyclization Intramolecular Cyclization Butein->Cyclization Fustin Fustin (3,3',4',7-Tetrahydroxyflavanone) Cyclization->Fustin Reduction Carbonyl Reduction Fustin->Reduction Target_Flavan This compound Reduction->Target_Flavan

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of Butein (3,4,2',4'-Tetrahydroxychalcone)

Butein serves as a versatile precursor for the synthesis of various flavonoids. An efficient one-step synthesis is achieved through an aldol condensation reaction.[1]

Procedure:

  • To a stirred solution of 2,4-dihydroxyacetophenone (1 mmol) and 3,4-dihydroxybenzaldehyde (1 mmol) in ethanol (B145695) (5.1 mL), add thionyl chloride (0.4 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, add water to the mixture and extract with ethyl acetate (B1210297).

  • Wash the organic layer with water and saturated brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Synthesis of Fustin (3,3',4',7-Tetrahydroxyflavanone) and Butin ((2S)-3',4',7-Trihydroxyflavanone)

Fustin and Butin can be synthesized from their respective chalcone precursors through intramolecular cyclization. The synthesis of related flavanones often involves the protection of hydroxyl groups, followed by cyclization and deprotection.

General Procedure for Flavanone Synthesis via Chalcone:

  • Protection of Hydroxyl Groups: Protect the phenolic hydroxyl groups of the starting materials (2-hydroxyacetophenone and benzaldehyde (B42025) derivatives) using a suitable protecting group, such as methoxymethyl (MOM) ether.

  • Claisen-Schmidt Condensation: Synthesize the chalcone intermediate via a Claisen-Schmidt condensation of the protected acetophenone (B1666503) and benzaldehyde.

  • Cyclization and Deprotection: Subject the purified chalcone to acid hydrolysis to remove the protecting groups and induce cyclization to the flavanone. Subsequent treatment with sodium acetate can facilitate the cyclization.

Synthesis of this compound

The final step in the synthesis of the target flavan involves the reduction of the C4 carbonyl group of the corresponding flavanone (Fustin). Several established methods can be employed for this transformation.

Method A: Sodium Borohydride (B1222165) Reduction

This method offers a mild and selective reduction of the ketone.

Procedure:

  • Dissolve the flavanone (e.g., Fustin) in a suitable solvent such as methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude flavan.

  • Purify the product by column chromatography.

Method B: Clemmensen Reduction

This method is suitable for substrates that are stable under strongly acidic conditions.

Procedure:

  • Prepare zinc amalgam by treating zinc granules with a solution of mercury(II) chloride.

  • Add the zinc amalgam to a flask containing the flavanone.

  • Add concentrated hydrochloric acid and a water-immiscible organic solvent (e.g., toluene).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Method C: Wolff-Kishner Reduction

This method is performed under basic conditions and is suitable for acid-sensitive substrates.

Procedure:

  • Heat a mixture of the flavanone, hydrazine (B178648) hydrate, and a high-boiling solvent (e.g., ethylene (B1197577) glycol).

  • Add a strong base, such as potassium hydroxide, and continue heating to drive the reaction to completion.

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of relevant compounds.

Table 1: Synthesis of Butein

ParameterValueReference
Starting Materials2,4-dihydroxyacetophenone, 3,4-dihydroxybenzaldehyde[1]
CatalystSOCl₂/EtOH[1]
Reaction Time2 hours[1]
YieldUp to 88%[1]

Table 2: Synthesis of Related Flavanones

CompoundStarting MaterialsKey ReagentsYieldReference
3',4',5,7-TetrahydroxyflavanoneProtected 2-hydroxyacetophenone (B1195853) and 3,4-dihydroxybenzaldehyde derivativesMOMCl, DMAP, KOH, HCl, NaOAc-[2]
4',5,7-TrihydroxyflavanoneProtected 2-hydroxyacetophenone and 4-hydroxybenzaldehyde (B117250) derivativesMOMCl, DMAP, KOH, HCl, NaOAc-[2]

Table 3: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueKey Features
¹H NMRSignals corresponding to aromatic protons on the A and B rings, and protons on the C-ring, including the newly formed methylene (B1212753) group at C4.
¹³C NMRResonances for aromatic carbons and aliphatic carbons of the flavan core, with the absence of a carbonyl signal around 190-200 ppm.
Mass Spectrometry (MS)Molecular ion peak corresponding to the calculated molecular weight of this compound.
Infrared (IR) SpectroscopyAbsence of a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹, and the presence of a broad O-H stretching band.

Biological Signaling Pathways

Flavonoids are known to interact with various cellular signaling pathways, contributing to their biological activities. The structural similarity of this compound to other bioactive flavonoids suggests its potential to modulate key pathways implicated in inflammation and cancer.

PI3K_AKT_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Flavonoid This compound (and derivatives) Flavonoid->PI3K Flavonoid->AKT Flavonoid->mTOR

Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by flavonoids.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit key components of this pathway, such as PI3K, AKT, and mTOR, thereby exerting anti-cancer effects.

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Flavonoid This compound (and derivatives) Flavonoid->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by flavonoids.

The JAK-STAT pathway is a primary signaling route for a wide array of cytokines and growth factors and plays a critical role in the immune response and inflammation. Certain flavonoids can inhibit the activity of Janus kinases (JAKs), thereby blocking the downstream signaling cascade and reducing the expression of pro-inflammatory genes.

Conclusion

This technical guide has outlined the synthetic pathways for this compound and its important precursors, Fustin and Butin. Detailed experimental protocols for key synthetic steps have been provided, along with a compilation of relevant quantitative data. Furthermore, the potential interactions of these flavonoids with the PI3K/AKT/mTOR and JAK-STAT signaling pathways have been visualized, highlighting their therapeutic potential. This comprehensive resource is intended to aid researchers in the synthesis and biological evaluation of this promising class of flavonoids for drug discovery and development. Further research is warranted to fully elucidate the synthetic details and biological activities of this compound and its derivatives.

References

The Biosynthesis of 3,4,4',7-Tetrahydroxyflavan in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,4,4',7-tetrahydroxyflavan in plants. This flavan-3-ol (B1228485), a member of the flavonoid family of secondary metabolites, is of interest for its potential bioactive properties. This document details the enzymatic steps from the general phenylpropanoid pathway to the final product, supported by available data on enzyme kinetics and substrate specificities. Detailed experimental protocols for key enzyme assays and analytical methods for quantification are provided to facilitate further research and development.

Introduction

Flavonoids are a diverse group of plant secondary metabolites with a wide range of biological activities. Among them, flavan-3-ols are of particular interest due to their antioxidant, anti-inflammatory, and cardioprotective properties. This compound, a specific flavan-3-ol, is structurally related to other bioactive flavonoids such as fisetinidol (B1208203). Understanding its biosynthesis is crucial for metabolic engineering of plants to enhance its production and for the development of novel therapeutic agents. This guide synthesizes current knowledge to propose a detailed biosynthetic pathway and provides the necessary technical information for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and flavonoid pathways. The pathway initiates with the amino acid L-phenylalanine and culminates in the formation of the specific flavan-3-ol structure. The key steps are outlined below and visualized in the pathway diagram.

General Phenylpropanoid Pathway

The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of three enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to 4-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL): Activates 4-coumaric acid to 4-coumaroyl-CoA.

Flavonoid Biosynthesis: Entry into the Flavanone (B1672756) Scaffold
  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.

Hydroxylation and Reduction Steps to this compound

From (2S)-naringenin, the pathway to this compound involves a series of hydroxylation and reduction reactions. The proposed key intermediate is the flavanone, eriodictyol, or the dihydroflavonol, dihydroquercetin. However, based on the structure of the final product, a more direct pathway from a 7,4'-dihydroxy precursor is plausible. The biosynthesis of the closely related fisetinidol (3,7,3',4'-tetrahydroxyflavan) provides a strong model.[1]

A likely pathway proceeds as follows:

  • Flavanone 3-Hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase hydroxylates (2S)-naringenin (5,7,4'-trihydroxyflavanone) to produce dihydrokaempferol (B1209521) (3,5,7,4'-tetrahydroxydihydroflavonol). For the synthesis of this compound, a precursor with a 7,4'-dihydroxylation pattern is required. Therefore, the pathway likely starts with the flavanone liquiritigenin (B1674857) (7,4'-dihydroxyflavanone). F3H then hydroxylates liquiritigenin to garbanzol (B183714) (3,7,4'-trihydroxydihydroflavonol).[2]

  • Flavonoid 3'-Hydroxylase (F3'H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the 3'-position of the B-ring. F3'H can act on both flavanones and dihydroflavonols.[3] In this proposed pathway, F3'H would hydroxylate garbanzol to dihydrofisetin (3,7,3',4'-tetrahydroxydihydroflavonol).

  • Dihydroflavonol 4-Reductase (DFR): This NADPH-dependent enzyme reduces the 4-keto group of dihydroflavonols to a hydroxyl group, forming a leucoanthocyanidin. DFR would convert dihydrofisetin to leucofisetinidin (2,3-trans-flavan-3,4,7,3',4'-pentaol). The substrate specificity of DFR is a critical control point in flavonoid biosynthesis.[4][5]

  • Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the final step, the reduction of the 4-hydroxyl group of the leucoanthocyanidin to produce a flavan-3-ol. LAR converts leucofisetinidin to (-)-fisetinidol (3,7,3',4'-tetrahydroxyflavan).[6][7] To arrive at this compound, a subsequent or alternative enzymatic step would be required to modify the hydroxylation pattern, or a different precursor is utilized earlier in the pathway. Given the available literature, the direct biosynthesis of this compound is likely a minor pathway or occurs in specific plant species with enzymes of unique substrate specificities. The pathway to fisetinidol is the most closely related and well-understood pathway.

Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL 4-Coumaric_acid 4-Coumaric_acid Cinnamic_acid->4-Coumaric_acid C4H 4-Coumaroyl_CoA 4-Coumaroyl_CoA 4-Coumaric_acid->4-Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone 4-Coumaroyl_CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHI Garbanzol Garbanzol Liquiritigenin->Garbanzol F3H Dihydrofisetin Dihydrofisetin Garbanzol->Dihydrofisetin F3'H Leucofisetinidin Leucofisetinidin Dihydrofisetin->Leucofisetinidin DFR (-)-Fisetinidol (-)-Fisetinidol Leucofisetinidin->(-)-Fisetinidol LAR This compound This compound (-)-Fisetinidol->this compound Isomerase/ Hydroxylase?

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, kinetic parameters for the key enzymes involved in the closely related flavonoid biosynthetic pathways have been reported. These values provide an indication of the efficiency of these enzymes with various substrates.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Plant SourceReference
Flavonoid 3'-Hydroxylase (F3'H) Naringenin5.2-0.122.3 x 10⁴Malus x domestica[3]
Dihydrokaempferol3.8-0.153.9 x 10⁴Malus x domestica[3]
Kaempferol2.1-0.188.6 x 10⁴Malus x domestica[3]
Dihydroflavonol 4-Reductase (DFR) Dihydroquercetin (DHQ)15.41.2--Vitis vinifera[8][9]
Dihydrokaempferol (DHK)25.00.8--Vitis vinifera[8][9]
Eriodictyol156.30.2--Panicum virgatum[4][5]
Leucoanthocyanidin Reductase (LAR) Leucocyanidin-~10 µmol/min/mg protein--Desmodium uncinatum[6][7]

Experimental Protocols

Enzyme Extraction
  • Plant Material: Freeze fresh plant tissue (e.g., leaves, flowers) in liquid nitrogen and grind to a fine powder.

  • Extraction Buffer: Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Protein Precipitation (Optional): The supernatant can be subjected to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 40-70% saturation) to concentrate the enzymes.

  • Desalting: Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a desalting column (e.g., Sephadex G-25) equilibrated with the assay buffer.

  • Protein Quantification: Determine the protein concentration of the crude enzyme extract using a standard method (e.g., Bradford assay).

Leucoanthocyanidin Reductase (LAR) Enzyme Assay

This protocol is adapted from methods described for LAR from various plant sources.[10][11][12]

  • Substrate Preparation: Synthesize [³H]-leucocyanidin from [³H]-dihydroquercetin using a recombinant DFR enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 6.5)

    • 1 mM NADPH

    • [³H]-leucocyanidin (substrate)

    • Crude or purified enzyme extract

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ethyl acetate (B1210297).

  • Extraction: Vortex the mixture and centrifuge to separate the phases. The product, (+)-catechin, will be in the ethyl acetate phase.

  • Analysis: Analyze the ethyl acetate extract by scintillation counting to quantify the radioactive product. Alternatively, a non-radioactive assay can be performed with unlabeled leucocyanidin, and the product can be analyzed and quantified by HPLC.

LAR_Assay_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme_Extraction Enzyme Extraction from Plant Tissue Reaction_Setup Set up Reaction Mixture: - Buffer - NADPH - [3H]-Leucocyanidin - Enzyme Extract Enzyme_Extraction->Reaction_Setup Substrate_Synthesis [3H]-Leucocyanidin Synthesis Substrate_Synthesis->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction with Ethyl Acetate Incubation->Termination Extraction Extract Product with Ethyl Acetate Termination->Extraction Quantification Quantify [3H]-(+)-Catechin (Scintillation Counting or HPLC) Extraction->Quantification

Caption: Experimental workflow for the LAR enzyme assay.

HPLC-MS/MS for Quantification of Flavan-3-ols

This protocol provides a general method for the separation and quantification of flavan-3-ols, which can be adapted for this compound.[13][14][15]

  • Sample Preparation:

    • Extract flavonoids from plant material using a suitable solvent (e.g., 80% methanol).

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, increase it to elute the compounds, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound.

    • Use an internal standard to correct for variations in extraction and injection.

HPLC_MS_Workflow Plant_Material Plant Material Extraction Extraction with 80% Methanol Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation MS_MS_Detection MS/MS Detection (ESI-, MRM) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Caption: Workflow for HPLC-MS/MS analysis of flavan-3-ols.

Conclusion

The biosynthesis of this compound in plants is proposed to follow the general flavonoid pathway, with the specific hydroxylation and reduction steps being critical for its formation. While a definitive pathway has yet to be fully elucidated, the information presented in this guide, based on the biosynthesis of structurally related compounds like fisetinidol, provides a strong foundation for future research. The detailed experimental protocols offer a starting point for researchers to investigate this pathway, quantify the target compound, and explore its potential applications in drug development and metabolic engineering. Further studies are needed to identify and characterize the specific enzymes responsible for the unique hydroxylation pattern of this compound in different plant species.

References

The Potent Biology of Tetrahydroxyflavans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of tetrahydroxyflavans, a class of flavonoids demonstrating significant therapeutic potential. This document summarizes key quantitative data, details common experimental protocols used to assess their activity, and visualizes the molecular pathways through which they exert their effects. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Quantitative Analysis of Biological Activities

The biological efficacy of tetrahydroxyflavans has been quantified across a range of therapeutic areas, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The following tables summarize the key in vitro and in vivo findings.

Table 1: Antioxidant Activity of Hydroxyflavans
CompoundAssayIC50 / EC50 (µM)Cell Line / ModelReference
(2S,2″S)-TetrahydroamentoflavoneSuperoxide radical scavenging4.8 ± 0.3 µg/mLIn vitro[1]
(2S,2″S)-TetrahydroamentoflavoneDPPH radical scavenging165.7 ± 22.8 µg/mLIn vitro[1]
(2S,2″S)-TetrahydroamentoflavoneABTS radical scavenging4.4 ± 0.2 µg/mLIn vitro[1]
7,3´,4´-TrihydroxyflavoneROS-scavenging2.71 µMRAW264.7 cells[2][3]
6,3´,4´-TrihydroxyflavoneROS-scavenging3.20 µMRAW264.7 cells[2][3]
Table 2: Anti-inflammatory Activity of Hydroxyflavans
CompoundAssayIC50 (µM)Cell Line / ModelReference
7,3´,4´-TrihydroxyflavoneNO suppression20.9 µMRAW264.7 cells[2][3]
6,3´,4´-TrihydroxyflavoneNO suppression12.0 µMRAW264.7 cells[2][3]
3,5,7-TrihydroxyflavoneCOX-1 Inhibition-In vitro[4]
3,5,7-TrihydroxyflavoneCOX-2 Inhibition-In vitro[4]
3,3',4'-TrihydroxyflavoneLeukotriene B4 production-Activated neutrophils[4]
Table 3: Anticancer Activity of Hydroxyflavans
CompoundCell LineEC50 (µM)Reference
3',4',5-TrihydroxyflavoneA549 (Lung)~10-25[5][6][7][8]
3',4',5-TrihydroxyflavoneMCF-7 (Breast)~10-25[5][6][7][8]
Trihydroxyflavone DerivativesMCF-7 (Breast)10-50[5][6][7][8]
Trihydroxyflavone DerivativesA549 (Lung)10-50[5][6][7][8]
Trihydroxyflavone DerivativesU87 (Brain)10-50[5][6][7][8]

Experimental Protocols

The assessment of the biological activities of tetrahydroxyflavans relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Preparation of Reagents: A stock solution of DPPH is prepared in methanol. The test compounds (tetrahydroxyflavans) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution in a microplate well or a cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: The test compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.[10]

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: Macrophages are cultured in a suitable medium and seeded in microplates.

  • Treatment: The cells are pre-treated with various concentrations of the tetrahydroxyflavan for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Measurement of Nitrite (B80452): After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.

Anticancer Activity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetrahydroxyflavan and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.[6][8]

Signaling Pathways and Mechanisms of Action

Tetrahydroxyflavans exert their biological effects by modulating various intracellular signaling pathways. The diagrams below illustrate some of the key pathways involved in their anti-inflammatory and neuroprotective actions.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Tetrahydroxyflavan Tetrahydroxyflavan Tetrahydroxyflavan->IKK Inhibition Tetrahydroxyflavan->NFkB Inhibition

Inhibition of the NF-κB Signaling Pathway.

neuroprotective_pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Tetrahydroxyflavan Tetrahydroxyflavan Tetrahydroxyflavan->Keap1 Inhibition Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocation Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Oxidative_Stress Neutralization Cell_Survival Neuronal Cell Survival Antioxidant_Enzymes->Cell_Survival experimental_workflow start Start: In Vitro Screening antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production) start->anti_inflammatory anticancer Anticancer Assays (MTT) start->anticancer lead_identification Lead Compound Identification antioxidant->lead_identification anti_inflammatory->lead_identification anticancer->lead_identification in_vivo In Vivo Studies (Animal Models) lead_identification->in_vivo mechanism Mechanism of Action (Signaling Pathways) lead_identification->mechanism end End: Preclinical Candidate in_vivo->end mechanism->end

References

In Silico Analysis of 3,4,4',7-Tetrahydroxyflavan Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The flavonoid scaffold is a cornerstone of natural product chemistry and drug discovery, offering a diverse array of bioactive compounds. The term "3,4,4',7-Tetrahydroxyflavan" is not a standard chemical descriptor and is subject to interpretation based on the core flavonoid structure (flavan, flavone, flavanone, etc.) and the precise numbering of the phenyl rings. This guide focuses on the two most chemically plausible and extensively researched interpretations of this nomenclature: 3',4',5,7-Tetrahydroxyflavone (Luteolin) and 3',4',5,7-Tetrahydroxyflavanone (Eriodictyol) . Both are prominent dietary flavonoids with a wealth of preclinical data suggesting significant therapeutic potential.

This technical document provides a comprehensive overview of the predicted and experimentally validated bioactivities of Luteolin (B72000) and Eriodictyol (B191197), with a focus on in silico methodologies. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways to facilitate further investigation and application of these promising natural compounds.

I. In Silico Bioactivity Predictions and Molecular Docking

Computational methods are invaluable for predicting the biological activities of flavonoids, elucidating their mechanisms of action, and prioritizing them for further experimental validation.

Luteolin (3',4',5,7-Tetrahydroxyflavone)

In silico studies have explored Luteolin's potential as an inhibitor of various enzymes and as a modulator of protein-protein interactions. Molecular docking simulations have been instrumental in predicting its binding affinity and interaction patterns with several key protein targets.

Table 1: Summary of In Silico Molecular Docking Studies for Luteolin

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Bioactivity
Epidermal Growth Factor Receptor (EGFR) Mutant-7.7Not specified in abstractAnticancer[1]
Tyrosinase-5.63His61, Lys129, Arg132Antihyperpigmentation[2]
Tyrosinase-related protein 1 (TRP-1)-6.18His192, His224, Val89Antihyperpigmentation[2]
D-dopachrome tautomerase (DCT)-6.54Ile64, Asn73Antihyperpigmentation[2]
DNA Gyrase< -7.6Arg136, Asn46, Thr165, Glu50, Val71, His95, Ser121, Asp73Antibacterial[3]
SARS-CoV-2 3CL ProteaseNot specifiedNot specifiedAntiviral[4]
Mitogen-activated protein kinase 1 (MAPK1)Not specifiedNot specifiedAntiviral, Anti-inflammatory[4]
Cytochrome P450 17A1 (CYP17A1)Not specifiedNot specifiedAnticancer (Prostate)[5]
Eriodictyol (3',4',5,7-Tetrahydroxyflavanone)

Similarly, Eriodictyol has been the subject of numerous in silico investigations, predicting its interaction with key proteins involved in inflammation, cancer, and metabolic disorders.

Table 2: Summary of In Silico Molecular Docking Studies for Eriodictyol

Target ProteinPredicted Binding AffinityKey Interacting ResiduesPredicted Bioactivity
Jun-N terminal kinase (JNK)Binding Affinity: 8.79 × 10⁵ M⁻¹Lys55, Met111, Asp169Anti-inflammatory[6]
p53Not specifiedNot specifiedAnticancer (Colon)[7]
Caspase 8Not specifiedNot specifiedAnticancer (Colon)[7]
B-cell lymphoma-2 (Bcl-2)Not specifiedNot specifiedAnticancer (Colon)[7]
Bcl-2-associated X protein (Bax)Not specifiedNot specifiedAnticancer (Colon)[7]
Human Epidermal Growth Factor Receptor 2 (HER2)Favorable binding affinityNot specifiedAnticancer (Breast)[8]
Phosphoinositide 3-kinase (PI3K)Stable bindingNot specifiedCardioprotective, Hepatoprotective[9][10]
Protein Kinase B (Akt)Stable bindingNot specifiedCardioprotective, Hepatoprotective[9][10]

II. Quantitative Bioactivity Data

The following tables summarize the experimentally determined quantitative bioactivity of Luteolin and Eriodictyol from various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 3: Selected Quantitative Bioactivity Data for Luteolin

Activity TypeAssay/Cell LineIC50 Value
AnticancerHT-29 (Colon Adenocarcinoma)22.2 µM[11]
AnticancerOral Squamous Cell Carcinoma (SCC25)IC50 reduced by 88% with nanoformulation[12]
AntiviralSARS-CoV-2 RNA-dependent RNA polymerase (RdRp)4.6 ± 0.3 µM[13]
Enzyme Inhibitionα-Glucosidase16.2 µM[11]

Table 4: Selected Quantitative Bioactivity Data for Eriodictyol

Activity TypeAssay/Cell LineIC50 Value
AnticancerA549 (Human Lung Cancer)50 µM[14]
CytotoxicityNon-cancerous FR2 cells95 µM[14]

III. Key Signaling Pathways and Mechanisms of Action

Luteolin and Eriodictyol exert their diverse biological effects by modulating a range of intracellular signaling pathways critical to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.

Luteolin: Modulation of Pro-inflammatory and Cancer-Related Pathways

Luteolin is well-documented to inhibit pro-inflammatory and oncogenic signaling cascades. A primary mechanism is the suppression of the NF-κB pathway. It also interferes with the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.

Luteolin_Signaling cluster_nfkb Cytoplasm Luteolin Luteolin IKK IKK Luteolin->IKK PI3K PI3K Luteolin->PI3K MAPK MAPK (ERK, JNK, p38) Luteolin->MAPK Caspases Caspases Luteolin->Caspases IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Upregulation Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation AP1 AP-1 MAPK->AP1 P AP1->Inflammatory_Genes Apoptosis Apoptosis Caspases->Apoptosis

Luteolin's multi-target signaling inhibition.
Eriodictyol: Targeting Oxidative Stress and Apoptotic Pathways

Eriodictyol has demonstrated potent antioxidant and anti-inflammatory effects, primarily through the activation of the Nrf2/HO-1 pathway. It also modulates key regulators of apoptosis, such as the Bcl-2 family of proteins, and inhibits the PI3K/Akt signaling pathway, contributing to its anticancer effects.[14][15]

Eriodictyol_Signaling Eriodictyol Eriodictyol Keap1 Keap1 Eriodictyol->Keap1 Bcl2 Bcl-2 Eriodictyol->Bcl2 Bax Bax Eriodictyol->Bax PI3K_E PI3K Eriodictyol->PI3K_E Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis Akt_E Akt PI3K_E->Akt_E mTOR_E mTOR Akt_E->mTOR_E Cell_Survival Cell Survival mTOR_E->Cell_Survival

Eriodictyol's modulation of Nrf2 and apoptotic pathways.

IV. Experimental Protocols

This section provides standardized protocols for key in vitro assays commonly used to evaluate the bioactivity of flavonoids like Luteolin and Eriodictyol.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Workflow Diagram:

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (adhesion) Seed->Incubate1 Treat Treat with varying concentrations of Luteolin/Eriodictyol Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT reagent (e.g., 5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h (formazan formation) Add_MTT->Incubate3 Solubilize Add DMSO to solubilize formazan (B1609692) Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 value Read->Analyze End End Analyze->End

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound (Luteolin or Eriodictyol) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins within a signaling pathway after treatment with a test compound.

Methodology:

  • Cell Lysis: Treat cells with Luteolin or Eriodictyol for a specified time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

Methodology:

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol (B129727) or ethanol) to 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

V. Conclusion

Both Luteolin (3',4',5,7-Tetrahydroxyflavone) and Eriodictyol (3',4',5,7-Tetrahydroxyflavanone) are compelling flavonoid candidates for further therapeutic development. In silico predictions, strongly supported by a growing body of experimental evidence, highlight their potential as multi-target agents against a spectrum of chronic diseases. Their ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, and Nrf2 underscores their pleiotropic effects on inflammation, cancer cell proliferation, and cellular defense mechanisms. This technical guide provides a foundational framework of their predicted bioactivities, quantitative efficacy, and underlying mechanisms of action, along with standardized protocols to aid researchers in the continued exploration and validation of these potent natural compounds. Future research should focus on clinical trials to translate the promising preclinical findings into tangible health benefits.

References

An In-Depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: Current Scientific understanding and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,4,4',7-Tetrahydroxyflavan, a member of the flavonoid family, is a naturally occurring flavan-3,4-diol. First identified in the bark of Toxicodendron vernicifluum (lacquer tree), this compound is of interest for its potential bioactive properties, characteristic of the flavonoid class. This technical guide synthesizes the currently available information on the discovery, history, and known characteristics of this compound. However, it is important to note that while the compound is identified and commercially available, in-depth research, including detailed experimental protocols for its isolation and synthesis, extensive biological activity data, and elucidated signaling pathways, remains limited in publicly accessible scientific literature. This document presents the existing knowledge and outlines avenues for future research to fully characterize its therapeutic potential.

Discovery and Natural Occurrence

This compound has been identified as a natural constituent of the lacquer tree, Toxicodendron vernicifluum, also known by its synonym Rhus verniciflua. The bark of this plant has been a source for the isolation of various flavonoid compounds. While the precise historical details of its first isolation are not extensively documented in readily available literature, its presence in this species is acknowledged by chemical suppliers and databases, which provide its Chemical Abstracts Service (CAS) number as 38412-82-7. This compound belongs to a class of flavonoids known as leucoanthocyanidins, which are precursors in the biosynthesis of anthocyanins and condensed tannins in plants.

The primary natural source identified for this compound is:

  • Botanical Source: Toxicodendron vernicifluum (Stokes) F.A. Barkley (syn. Rhus verniciflua Stokes)

  • Family: Anacardiaceae

  • Part of Plant: Bark

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is compiled from various chemical databases and supplier specifications.

PropertyValue
CAS Number 38412-82-7
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
IUPAC Name 2-(4-hydroxyphenyl)chromane-3,4,7-triol
Synonyms 4',7-Dihydroxy-2,3-trans-flavan-3,4-trans-diol, (2R,3S,4S)-2-(4-Hydroxyphenyl)chroman-3,4,7-triol
Class Flavonoid, Leucoanthocyanidin
Appearance Powder
Solubility Soluble in DMSO and other organic solvents.

Experimental Protocols: A General Approach

Generalized Isolation Protocol from Toxicodendron vernicifluum Bark

This protocol is a representative methodology for the extraction and isolation of flavonoids and may serve as a starting point for obtaining this compound.

  • Preparation of Plant Material:

    • Collect the bark of Toxicodendron vernicifluum.

    • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bark into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered bark with a suitable solvent, such as methanol (B129727) or ethanol (B145695) (e.g., 1 kg of powder in 10 L of solvent), at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and a suitable alcohol (e.g., 9:1 water:methanol).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Pool fractions containing the compound of interest.

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC).

Conceptual Synthesis Workflow

A specific, validated synthesis protocol for this compound is not available in the searched literature. A potential synthetic approach could involve the reduction of a corresponding flavanone (B1672756) or dihydroflavonol.

G start Starting Materials (e.g., Resorcinol derivative and 4-hydroxybenzaldehyde derivative) chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone flavanone Flavanone Formation (Cyclization) chalcone->flavanone dihydroflavonol Dihydroflavonol Synthesis (Oxidation/Hydroxylation) flavanone->dihydroflavonol Hydroxylation at C3 reduction Diastereoselective Reduction dihydroflavonol->reduction Reduction of C4-carbonyl and C3-hydroxyl product This compound reduction->product

Caption: A conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways: An Area for Future Investigation

To date, there is a notable absence of published studies detailing the specific biological activities and mechanisms of action of this compound. As a flavonoid, it is broadly presumed to possess antioxidant properties due to the presence of multiple hydroxyl groups which can act as hydrogen donors to scavenge free radicals. However, quantitative data from assays such as DPPH, ABTS, or ORAC are not available for this specific compound.

Consequently, there is no information regarding its influence on cellular signaling pathways. Research on structurally similar flavonoids suggests potential interactions with pathways involved in inflammation (e.g., NF-κB, MAPK), cell survival and proliferation (e.g., PI3K/Akt), and apoptosis. However, such activities are highly structure-dependent, and direct investigation of this compound is required to confirm these hypotheses.

The following diagram illustrates a general workflow for investigating the biological activity and signaling pathway modulation of a novel flavonoid compound like this compound.

G cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action antioxidant Antioxidant Assays (DPPH, ABTS, ORAC) anti_inflammatory Anti-inflammatory Assays (NO, PGE2, Cytokine production) antioxidant->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, LDH) cytotoxicity->anti_inflammatory western_blot Western Blot (Protein expression and phosphorylation) anti_inflammatory->western_blot enzyme_inhibition Enzyme Inhibition Assays (e.g., COX, LOX) enzyme_inhibition->western_blot qpcr qPCR (Gene expression) western_blot->qpcr reporter_assays Reporter Gene Assays (Transcription factor activity) western_blot->reporter_assays

Caption: A proposed experimental workflow for the biological characterization of this compound.

Conclusion and Future Perspectives

This compound is a known natural product with a defined chemical structure. Its isolation from Toxicodendron vernicifluum provides a basis for its discovery. However, the scientific community's understanding of this compound remains in its infancy. There is a clear need for further research to bridge the existing knowledge gaps.

Key areas for future research include:

  • Definitive Isolation and Characterization: Publication of a detailed, peer-reviewed study on the isolation and complete spectroscopic characterization of this compound from its natural source.

  • Total Synthesis: Development and publication of a robust and stereoselective synthetic route to enable the production of sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Evaluation: Systematic screening of its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic activities using established in vitro and in vivo models.

  • Mechanism of Action Studies: Investigation into its effects on key cellular signaling pathways to elucidate the molecular basis of any observed biological activities.

An In-depth Technical Guide to 3,4,4',7-Tetrahydroxyflavan: A Secondary Metabolite of Interest

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4,4',7-Tetrahydroxyflavan, a flavonoid and secondary metabolite. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, natural occurrence, and potential biological significance.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic compounds ubiquitously found in plants. As secondary metabolites, flavonoids play a crucial role in plant physiology, including pigmentation and defense against environmental stressors[1]. Specifically, this compound is classified as a leucoanthocyanidin[2]. Its structure, characterized by multiple hydroxyl groups on the flavan (B184786) backbone, is indicative of its potential chemical reactivity and biological activity[1]. The primary mode of action for this compound is believed to be its antioxidant capacity, enabling it to scavenge free radicals and mitigate oxidative stress in biological systems[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, purification, and application in experimental settings.

PropertyValueSource
CAS Number 38412-82-7[3]
Molecular Formula C₁₅H₁₄O₅[1][3]
Molecular Weight 274.272 g/mol [1][3]
Type of Compound Flavonoid, Leucoanthocyanidin[2][3]
Physical Description Powder[3]
Purity 95%~99% (Commercially available)[3]
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)[3]
Analysis Methods HPLC-DAD or/and HPLC-ELSD[3]
Boiling Point 537.66 °C[1]

Role as a Secondary Metabolite and Natural Sources

As a flavonoid, this compound is a product of the phenylpropanoid pathway in plants. This biosynthetic pathway is responsible for the production of a wide array of phenolic compounds that are not directly involved in the primary growth and development of the plant but are crucial for its interaction with the environment.

The documented natural source of this compound is the bark of Toxicodendron vernicifluum[2]. Further research may reveal its presence in other plant species, given the widespread distribution of flavonoids in the plant kingdom.

Generalized Biosynthesis of Flavan-based Secondary Metabolites

The biosynthesis of flavonoids, including flavans, is a well-characterized pathway in plants. It begins with the amino acid phenylalanine and involves a series of enzymatic reactions. The diagram below illustrates a generalized pathway leading to the formation of various flavonoid classes. Flavan-3,4-diols (leucoanthocyanidins) are key intermediates in the synthesis of condensed tannins (proanthocyanidins).

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Leucoanthocyanidin Leucoanthocyanidin (e.g., this compound) Dihydroflavonol->Leucoanthocyanidin Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin Flavan_3_ol Flavan-3-ol (Catechin/Epicatechin) Leucoanthocyanidin->Flavan_3_ol Condensed_Tannins Condensed Tannins (Proanthocyanidins) Flavan_3_ol->Condensed_Tannins

Generalized flavonoid biosynthesis pathway.

Potential Biological Activities and Drug Development Applications

While specific experimental data on the biological activities of this compound are limited, its classification as a flavonoid suggests several potential therapeutic applications. The primary reported mode of action is as an antioxidant through the scavenging of free radicals, which is a hallmark of many flavonoids[1]. This property is central to mitigating oxidative stress-related pathologies.

Based on the activities of structurally similar flavonoids, this compound may also possess anti-inflammatory and anticancer properties. Its potential in drug development lies in its utility as a lead compound for the design of novel therapeutics targeting oxidative stress-mediated diseases.

Experimental Protocols: A Generalized Approach to Isolation

Extraction and Fractionation
  • Preparation of Plant Material : Air-dry the plant material (e.g., bark of Toxicodendron vernicifluum) at room temperature in a well-ventilated area, shielded from direct sunlight. Grind the dried material into a coarse powder.

  • Solvent Extraction : Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration : Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

  • Liquid-Liquid Partitioning : Suspend the crude extract in a 9:1 methanol-water mixture. Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. The flavonoid-rich fraction is typically found in the ethyl acetate and methanolic fractions.

Chromatographic Purification
  • Column Chromatography : Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or toluene-ethyl acetate) to separate the components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Further purify the fractions containing the target compound using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small percentage of acid like formic acid or acetic acid).

  • Structure Elucidation : Identify the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with literature values.

The following diagram illustrates a typical workflow for the isolation and purification of flavonoids from a plant source.

isolation_workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate, Methanol Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (MS, NMR) Pure_Compound->Structure_Elucidation

Generalized workflow for flavonoid isolation.

Conclusion

This compound is a naturally occurring flavonoid with potential for further scientific investigation. Its antioxidant properties, coupled with the broader therapeutic potential of flavonoids, make it a person of interest for drug discovery and development. While specific data on its biological activities and signaling pathways remain to be elucidated, this technical guide provides a foundational understanding of its chemical nature, its role as a secondary metabolite, and generalized methodologies for its study. Further research is warranted to fully explore the therapeutic potential of this compound.

References

Methodological & Application

Application Note: HPLC-DAD Analysis of 3,4,4',7-Tetrahydroxyflavan in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid compound found in various plant species. Flavonoids are a significant class of polyphenolic secondary metabolites known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of this compound in plant extracts is essential for the quality control of herbal products, standardization of raw materials, and for guiding further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the separation, identification, and quantification of flavonoids in complex matrices like plant extracts.[4][5] This application note provides a comprehensive protocol for the analysis of this compound using a validated HPLC-DAD method.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 95%).[6]

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade).

  • Acids: Formic acid or Phosphoric acid (analytical grade).[1][2]

  • Water: Deionized or Milli-Q ultrapurified water.[3]

  • Plant Material: Dried and finely powdered plant material suspected to contain the target analyte.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).[1][5]

2. Instrumentation A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode-Array Detector (DAD)[7]

  • Chromatography Data System (e.g., ChromNav)[8]

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for creating a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.[1][9]

4. Sample Preparation (Plant Extract)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable flask.[5]

  • Add 25 mL of 70% methanol.[7][10]

  • Ultrasonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath.[11][12] Alternatively, reflux extraction can be performed for 2 hours.[10][13]

  • Centrifugation/Filtration: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. Alternatively, filter the extract through Whatman No. 1 filter paper.[14]

  • Final Preparation: Filter the collected supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[1]

5. Chromatographic Conditions The following conditions are recommended for the separation and quantification of this compound.

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16]
Mobile Phase A: 0.2% Formic Acid in Water, B: Acetonitrile.[5][7]
Gradient Elution 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-15% B; 55-60 min, 15% B (followed by a 5-min re-equilibration).[5]
Flow Rate 1.0 mL/min.[5]
Injection Volume 10 µL.[8][16]
Column Temperature 30 °C.[7]
DAD Detection Scan from 200-400 nm. Quantify at the maximum absorbance wavelength (λmax) of this compound (determine from standard spectrum). A typical wavelength for flavonoids is ~280 nm or ~350 nm.[4][13]

Data Presentation and Method Validation

1. Data Analysis and Quantification

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard. Peak identity should be confirmed by comparing the UV-Vis spectrum from the DAD with the standard.[17]

  • Calibration Curve: Construct a calibration curve by plotting the peak area (y-axis) against the concentration of the working standard solutions (x-axis). Perform a linear regression analysis to obtain the equation (y = mx + c) and the correlation coefficient (R²).[1]

  • Quantification: Calculate the concentration of this compound in the plant extract using the regression equation derived from the calibration curve.

2. Method Validation Summary The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters include linearity, sensitivity (LOD, LOQ), precision, and accuracy. The table below summarizes typical acceptance criteria and expected results for flavonoid analysis.[4][5][18]

Validation ParameterAcceptance Criteria / Typical Value
Linearity (R²) R² > 0.999.[5][9]
Limit of Detection (LOD) Typically in the range of 0.006 - 0.25 µg/mL.[1][4][5]
Limit of Quantification (LOQ) Typically in the range of 0.020 - 0.50 µg/mL.[1][4][5][9]
Precision (RSD%) Intraday & Interday RSD < 2%.[1][5][18]
Accuracy (Recovery %) 97% - 105%.[5][18]

3. Sample Quantitative Data The following table is an example of how to present the quantitative results for this compound from two different plant extracts.

Sample IDRetention Time (min)Peak AreaConcentration in Extract (µg/mL)Amount in Plant (mg/g)
Standard (25 µg/mL) 18.5245012325.00-
Plant Extract A 18.5127056715.020.376
Plant Extract B 18.5336189020.090.502

Mandatory Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing & Quantification plant 1. Plant Material (Dried, Powdered) extraction 2. Solvent Extraction (e.g., Ultrasonication) plant->extraction filtration 3. Filtration / Centrifugation extraction->filtration final_sample 4. Sample for Injection (0.22 µm filtered) filtration->final_sample autosampler 5. Injection into HPLC System final_sample->autosampler standard A. Reference Standard stock B. Stock Solution (1000 µg/mL) standard->stock working C. Working Standards (Serial Dilution) stock->working working->autosampler separation 6. Chromatographic Separation (C18 Column, Gradient Elution) autosampler->separation detection 7. DAD Detection (UV-Vis Spectrum & Signal) separation->detection chromatogram 8. Obtain Chromatogram detection->chromatogram calibration 9. Build Calibration Curve (From Standards) chromatogram->calibration quantify 10. Quantify Analyte (Using Regression Eq.) chromatogram->quantify calibration->quantify report 11. Final Report quantify->report

Caption: Experimental workflow for HPLC-DAD analysis of this compound.

G cluster_system HPLC-DAD System Logic mobile_phase {Mobile Phase A+B | Solvents} pump Pump Controls Flow Rate & Gradient mobile_phase->pump autosampler Autosampler Injects Sample pump->autosampler column Column Separates Analytes autosampler->column detector DAD Detector Acquires UV-Vis Spectra column->detector data_system Data System Processes Signal detector->data_system waste {Waste} detector->waste

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant properties. These properties stem from their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense mechanisms. The evaluation of the in vitro antioxidant capacity of this compound is a critical step in understanding its potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.

This document provides detailed protocols for common in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. While specific quantitative data for this compound is not extensively available in the public domain, this guide offers standardized methodologies to enable researchers to conduct these evaluations.

Data Presentation: Comparative Antioxidant Activity

Quantitative data on the antioxidant activity of this compound is limited in published literature. However, to provide a contextual framework, the following table summarizes the antioxidant capacity of structurally related flavonoids, as measured by common in vitro assays. These values, presented as the half-maximal inhibitory concentration (IC50) or Trolox equivalents, offer a benchmark for assessing the potential potency of this compound.

Table 1: In Vitro Antioxidant Activity of Structurally Related Flavonoids

CompoundAssayIC50 / ActivityReference Compound
7,8-DihydroxyflavoneDPPH24 µM-
3',4',5-TrihydroxyflavoneDPPHMost active among tested trihydroxyflavones-
6,3',4'-TrihydroxyflavoneCellular ROS ScavengingIC50: 3.02 µM-
7,3',4'-TrihydroxyflavoneCellular ROS ScavengingIC50: 2.71 µM-
Luteolin (3',4',5,7-Tetrahydroxyflavone)DPPH & ABTSStrong Activity-

Note: The data presented above is for comparative purposes to indicate the potential range of activity for a tetrahydroxy-substituted flavan (B184786) and is not the specific data for this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.[1] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2] Store the solution in the dark at 4°C.[2]

  • Preparation of Test Compound and Standards: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    % Inhibition = [(A₀ - A₁) / A₀] × 100

    Where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the sample.[1] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with Sample/Control in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of This compound & Control prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Radical Solution mix Mix ABTS•+ Solution with Sample/Standard in 96-well Plate prep_abts->mix prep_sample Prepare Serial Dilutions of This compound & Trolox prep_sample->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate FRAP_Assay_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix FRAP Reagent with Sample/Standard in 96-well Plate prep_frap->mix prep_sample Prepare Serial Dilutions of This compound & FeSO4 Std prep_sample->mix incubate Incubate (4 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Power (Fe²⁺ equivalents) measure->calculate ORAC_Assay_Workflow prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards mix Mix Fluorescein with Sample/Standard in black 96-well Plate prep_reagents->mix prep_sample Prepare Serial Dilutions of This compound prep_sample->mix incubate Pre-incubate (30 min, 37°C) mix->incubate initiate Initiate Reaction with AAPH incubate->initiate measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) initiate->measure calculate Calculate Area Under the Curve (AUC) and ORAC Value (TE) measure->calculate

References

Application Notes and Protocols for Cell Culture Studies with 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on structurally related flavonoids, including various trihydroxyflavones and tetrahydroxyflavones. As there is limited specific data available for 3,4,4',7-Tetrahydroxyflavan, these guidelines serve as a starting point for research. All protocols and concentrations should be optimized for your specific cell lines and experimental conditions.

Introduction

This compound belongs to the flavonoid class of polyphenolic compounds, which are widely recognized for their diverse pharmacological activities. Research on structurally similar flavonoids suggests that this compound may possess significant anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These biological effects are often attributed to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating inflammation, cell proliferation, and apoptosis.[3][4]

These application notes provide an overview of potential applications in cell culture studies and detailed protocols for investigating the bioactivity of this compound.

Data Presentation: Biological Activities of Structurally Related Flavonoids

The following tables summarize quantitative data from studies on flavonoids with similar structures to this compound. This information can be used as a reference for designing experiments, such as selecting appropriate concentration ranges for treatment.

Table 1: Anti-inflammatory Activity of Related Flavonoids

CompoundCell LineAssayParameterValue
7,3',4'-TrihydroxyflavoneRAW264.7Nitric Oxide (NO) ProductionIC5026.7 µM (2D culture), 48.6 µM (3D culture)[2]
6,3',4'-TrihydroxyflavoneRAW264.7Nitric Oxide (NO) ProductionIC5022.1 µM (2D culture), 35.6 µM (3D culture)[2]
Fisetin (3,7,3',4'-Tetrahydroxyflavone)RAW264.7Nitric Oxide (NO) ProductionInhibition at 20 µM52%[5]

Table 2: Cytotoxicity of Related Flavonoids in Cancer Cell Lines

CompoundCell LineCell TypeIncubation TimeIC50 / EC50 (µM)
3',4',5-TrihydroxyflavoneA549Lung CancerNot Specified< 50[6]
3',4',5-TrihydroxyflavoneMCF-7Breast CancerNot Specified< 50[6]
Fisetin (3,7,3',4'-Tetrahydroxyflavone)Human Melanoma CellsMelanoma24 hours> 60[5]
Luteolin (3',4',5,7-Tetrahydroxyflavone)A549Lung Cancer48 hours45.2[1]

Table 3: Antioxidant Activity of Related Flavonoids

CompoundAssayParameterValue
7,3',4'-TrihydroxyflavoneCellular ROS ScavengingIC502.71 µM[2]
6,3',4'-TrihydroxyflavoneCellular ROS ScavengingIC503.02 µM[2]
3-fluoro-3',4',5'-trihydroxyflavoneDPPH Radical ScavengingEC500.24 µg/mL[7]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the effect of this compound on cell viability.

Materials:

  • Target cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Protocol 2: Measurement of Anti-inflammatory Activity (Nitric Oxide Production)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the intracellular antioxidant activity of this compound.

Materials:

  • HepG2 or other suitable cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a free radical initiator

  • Quercetin (as a positive control)

  • Black 96-well plates with clear bottoms

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.[8]

  • Compound and Probe Incubation: Remove the medium and wash the cells with PBS. Add 100 µL of medium containing both the desired concentration of this compound and DCFH-DA (final concentration of 25 µM). Incubate for 1 hour at 37°C.[9]

  • Washing: Remove the treatment medium and wash the cells twice with PBS.

  • Initiation of Oxidative Stress: Add 100 µL of AAPH solution (600 µM in PBS) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[9]

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage of inhibition of fluorescence in the presence of the compound compared to the control.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Flavanoid This compound Flavanoid->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK p38 MAPK MAPKK->MAPK Phosphorylation AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation & Translocation Flavanoid This compound Flavanoid->MAPKK Inhibition Genes Inflammatory Genes AP1->Genes Transcription G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) cell_seeding 3. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding compound_prep 2. Prepare Stock Solution (this compound in DMSO) treatment 4. Compound Treatment (Serial dilutions) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_choice 6. Perform Assay incubation->assay_choice viability Cell Viability (MTT, Trypan Blue) assay_choice->viability Cytotoxicity inflammation Anti-inflammatory (Griess Assay for NO) assay_choice->inflammation Function antioxidant Antioxidant (CAA Assay) assay_choice->antioxidant Function data_acq 7. Data Acquisition (e.g., Plate Reader) viability->data_acq inflammation->data_acq antioxidant->data_acq data_analysis 8. Data Analysis (Calculate IC50, % Inhibition) data_acq->data_analysis

References

Application Notes and Protocols for Testing 3,4,4',7-Tetrahydroxyflavan Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic compounds known for a wide array of biological activities. While direct research on this specific flavan (B184786) is limited, studies on structurally similar flavonoids such as 3',4',7,8-tetrahydroxyflavone, luteolin (B72000) (3',4',5,7-tetrahydroxyflavone), and fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) provide a strong foundation for investigating its therapeutic potential. These related compounds have demonstrated efficacy in preclinical models of cancer, inflammation, neurodegenerative disorders, and cardiovascular diseases. This document outlines potential animal models and detailed experimental protocols to assess the efficacy of this compound, drawing upon established methodologies for analogous flavonoids. The proposed studies will explore its effects on key signaling pathways, including those mediated by BRD4, NF-κB, MAPK, and PI3K/Akt.

Potential Therapeutic Areas and Corresponding Animal Models

Based on the activities of structurally related flavonoids, this compound is a candidate for evaluation in the following therapeutic areas:

  • Oncology: Inhibition of tumor growth and proliferation.

  • Inflammation: Reduction of pro-inflammatory mediators.

  • Neuroprotection: Amelioration of neurodegenerative pathologies.

  • Cardiovascular Health: Protection against ischemic injury.

The selection of an appropriate animal model is critical for obtaining translatable data. The following table summarizes potential models for each therapeutic area.

Therapeutic AreaAnimal ModelKey Outcome Measures
Oncology Xenograft Mouse Model (e.g., MV4-11 human AML)[1]Tumor volume and weight, c-Myc expression, survival rate
Inflammation Carrageenan-Induced Paw Edema in Rats[2]Paw volume, expression of inflammatory cytokines (TNF-α, IL-6)
Neuroprotection Scopolamine-Induced Memory Impairment in Mice[3]Morris water maze performance, hippocampal BDNF levels
Cardiovascular Health Myocardial Ischemia/Reperfusion Injury in Sheep[4]Infarct size, myocardial function, superoxide (B77818) generation

Experimental Protocols

Oncology: Xenograft Mouse Model of Acute Myeloid Leukemia (AML)

This protocol is adapted from studies on 3′,4′,7,8-tetrahydroxyflavone, a potent BRD4 inhibitor[1].

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model of human AML.

Materials:

  • MV4-11 human AML cell line

  • Immunocompromised mice (e.g., NOD/SCID)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: JQ1 (a known BRD4 inhibitor)

  • Matrigel

  • Calipers

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture MV4-11 cells according to the supplier's recommendations.

  • Animal Acclimation: Acclimate mice for at least one week before the experiment.

  • Tumor Implantation:

    • Harvest MV4-11 cells and resuspend in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth daily using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (e.g., 50 mg/kg)

      • This compound (e.g., 100 mg/kg)

      • Positive control (e.g., JQ1 at 50 mg/kg)

  • Treatment Administration:

    • Administer the assigned treatment daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume and body weight every other day.

    • Observe the general health of the animals.

  • Endpoint and Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Excise and weigh the tumors.

    • Collect tumor tissue for downstream analysis (e.g., Western blot for c-Myc, immunohistochemistry).

Data Analysis:

  • Compare tumor growth curves between groups using a two-way ANOVA.

  • Compare final tumor weights using a one-way ANOVA with post-hoc tests.

  • Analyze changes in body weight to assess toxicity.

Inflammation: Carrageenan-Induced Paw Edema in Rats

This protocol is based on a model used to assess the anti-inflammatory effects of flavonoids[2].

Objective: To determine the anti-inflammatory activity of this compound in a model of acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline)

  • Positive control: Indomethacin

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats for one week and fast them overnight before the experiment.

  • Grouping and Pre-treatment:

    • Randomize rats into treatment groups (n=6-8 per group):

      • Vehicle control

      • This compound (e.g., 10, 25, 50 mg/kg)

      • Positive control (e.g., Indomethacin at 10 mg/kg)

    • Administer the assigned treatment orally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw using a pletysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint and Data Collection:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Data Analysis:

  • Analyze the differences in paw volume between groups at each time point using a one-way ANOVA followed by Dunnett's test.

Neuroprotection: Scopolamine-Induced Memory Impairment in Mice

This protocol is adapted from studies evaluating the neuroprotective effects of flavonoids against cognitive deficits[3].

Objective: To assess the potential of this compound to ameliorate learning and memory deficits.

Materials:

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice for one week.

    • Randomize mice into treatment groups (n=10-12 per group):

      • Vehicle control

      • Scopolamine only

      • This compound (e.g., 10, 20 mg/kg) + Scopolamine

  • Treatment:

    • Administer this compound or vehicle orally for a specified period (e.g., 14 days).

  • Induction of Memory Impairment:

    • From day 8 to day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes before the Morris water maze test.

  • Morris Water Maze Test:

    • Acquisition Phase (Days 8-12): Conduct four trials per day for five consecutive days. Record the escape latency (time to find the hidden platform) and path length.

    • Probe Trial (Day 13): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Endpoint and Tissue Collection:

    • After the behavioral tests, euthanize the mice and collect brain tissue (hippocampus) for biochemical analysis (e.g., ELISA for BDNF).

Data Analysis:

  • Analyze escape latency data using a two-way repeated-measures ANOVA.

  • Analyze probe trial data (time in target quadrant) using a one-way ANOVA with post-hoc tests.

Signaling Pathways and Visualizations

The therapeutic effects of flavonoids are often attributed to their modulation of key cellular signaling pathways. Based on literature for related compounds, this compound may interact with the following pathways.

BRD4-c-Myc Signaling Pathway in Cancer

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes like c-Myc[1]. Inhibition of BRD4 can lead to the suppression of tumor growth.

BRD4_cMyc_Pathway Flavan This compound BRD4 BRD4 Flavan->BRD4 Inhibits cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription Acetyl_Histone Acetylated Histones Acetyl_Histone->BRD4 cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Tumor Cell Proliferation cMyc_Protein->Proliferation Promotes

Caption: Inhibition of the BRD4/c-Myc signaling pathway by this compound.

NF-κB and MAPK Inflammatory Signaling Pathways

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB and MAPK signaling pathways are activated, leading to the production of pro-inflammatory mediators. Flavonoids can inhibit these pathways[5].

Inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Flavan This compound Flavan->MAPK Inhibits Flavan->IKK Inhibits Nucleus Nucleus MAPK->Nucleus IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Modulation of NF-κB and MAPK signaling pathways in inflammation.

General Experimental Workflow

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow Model_Selection 1. Animal Model Selection (e.g., Xenograft, Inflammation) Acclimation 2. Animal Acclimation & Group Randomization Model_Selection->Acclimation Treatment 3. Treatment Administration (Flavan, Vehicle, Positive Control) Acclimation->Treatment Induction 4. Disease Induction (e.g., Tumor Implantation, Carrageenan) Treatment->Induction Monitoring 5. In-life Monitoring (e.g., Tumor size, Paw volume, Behavior) Induction->Monitoring Endpoint 6. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Ex-vivo Analysis (Histology, Western Blot, ELISA) Endpoint->Analysis Data_Analysis 8. Data Analysis & Interpretation Analysis->Data_Analysis

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for 3,4,4',7-Tetrahydroxyflavan as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid that has been isolated from the bark of Toxicodendron vernicifluum.[1] While detailed therapeutic evaluation of this specific compound is still emerging, its structural class and natural source suggest significant potential as a therapeutic agent, particularly in areas of antioxidant and neuroprotective activity. Flavonoids isolated from Toxicodendron vernicifluum, such as the structurally related flavan-3,4-diols, have demonstrated potent biological activities.[2][3] These activities are often attributed to their ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.[2][3][4]

This document provides an overview of the potential therapeutic applications of this compound, drawing upon data from closely related compounds found in the same natural source. It includes detailed experimental protocols for assessing its biological activity and diagrams of relevant signaling pathways to guide further research and drug development efforts.

Potential Therapeutic Applications

Based on the activities of structurally similar flavonoids from Toxicodendron vernicifluum, this compound is hypothesized to possess the following therapeutic properties:

  • Neuroprotection: Flavonoids from T. vernicifluum have been shown to protect neuronal cells from oxidative stress-induced injury and apoptosis, suggesting potential applications in neurodegenerative diseases.[2][3][5]

  • Antioxidant: The core flavan (B184786) structure with multiple hydroxyl groups confers potent antioxidant and radical-scavenging properties.[2][6]

  • Anti-inflammatory: By modulating signaling pathways such as NF-κB and IL-6, this compound may exhibit anti-inflammatory effects.[2][3][7]

Quantitative Data Summary

Quantitative data for this compound is limited in the current literature. However, studies on other flavonoids isolated from Toxicodendron vernicifluum provide valuable insights into the potential potency. The following table summarizes data for a representative related compound, Vernicidin B, a novel flavan-3,4-diol from the same plant.

Table 1: Bioactivity of Vernicidin B (a flavan-3,4-diol from T. vernicifluum)

AssayCell LineTreatmentResultReference
Cell Viability (MTT Assay)SH-SY5YH₂O₂-induced oxidative stressDose-dependent protection[2]
Apoptosis Assay (Flow Cytometry)SH-SY5YH₂O₂-induced apoptosisSignificant reduction in apoptosis[2]
Reactive Oxygen Species (ROS) ProductionSH-SY5YH₂O₂-induced ROSDose-dependent decrease in ROS levels[2]

Signaling Pathways

Flavonoids from Toxicodendron vernicifluum have been shown to exert their effects by modulating complex intracellular signaling networks. The primary pathways implicated are the IL-6/Nrf2 and associated pro-survival and anti-inflammatory cascades.

IL6_Nrf2_Pathway THFlavan This compound ROS Reactive Oxygen Species (ROS) THFlavan->ROS Scavenges IL6R IL-6 Receptor THFlavan->IL6R Activates Keap1 Keap1 THFlavan->Keap1 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Keap1 JAK2 JAK2 IL6R->JAK2 PI3K PI3K IL6R->PI3K STAT3 STAT3 JAK2->STAT3 CellSurvival Cell Survival & Neuroprotection STAT3->CellSurvival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b mTOR->CellSurvival Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 AntiInflammation Anti-inflammation HO1->AntiInflammation NQO1->AntiInflammation

Caption: IL-6/Nrf2 signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound, based on methodologies used for similar compounds.[2][8]

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytoprotective effect of this compound against oxidative stress-induced cell death.

Workflow Diagram:

MTT_Workflow Start Start SeedCells Seed SH-SY5Y cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Incubate2 Incubate for 2h Pretreat->Incubate2 InduceStress Induce oxidative stress with H₂O₂ Incubate2->InduceStress Incubate3 Incubate for 24h InduceStress->Incubate3 AddMTT Add MTT reagent Incubate3->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 AddSolubilizer Add solubilization solution Incubate4->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure End End Measure->End

Caption: Workflow for MTT-based cell viability assay.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to quantify intracellular ROS levels by flow cytometry.[1][9][10][11]

Methodology:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with this compound and H₂O₂ as described in the MTT assay protocol.

  • H₂DCFDA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells twice with PBS and then harvest by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis of Signaling Proteins

This protocol is for determining the effect of this compound on the expression and phosphorylation of key proteins in the IL-6/Nrf2 pathway.

Methodology:

  • Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

While research specifically on this compound is in its early stages, the available evidence from structurally related compounds isolated from Toxicodendron vernicifluum strongly suggests its potential as a therapeutic agent, particularly for conditions associated with oxidative stress and neuroinflammation. The protocols and pathway information provided herein offer a solid foundation for researchers to further investigate the mechanisms of action and therapeutic efficacy of this promising natural product. Further studies are warranted to isolate and characterize the specific activities of this compound to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 3,4,4',7-Tetrahydroxyflavan as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4',7-Tetrahydroxyflavan is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities, including antioxidant and anti-inflammatory properties. As a reference standard, this compound is essential for the accurate identification and quantification of this compound in complex mixtures such as plant extracts, foods, and biological samples. It also serves as a crucial tool for in vitro and in vivo studies to elucidate its mechanisms of action and potential therapeutic benefits.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry and biological research. The methodologies outlined below are based on established techniques for flavonoid analysis and bioactivity screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol
CAS Number 38412-82-7[2]
Appearance Powder
Purity ≥95%
Solubility Soluble in methanol (B129727), ethanol, DMSO

Analytical Applications: Quantification using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the standard method for the analysis of flavonoids. The following protocol provides a general guideline for the quantification of this compound in a sample matrix.

Experimental Protocol: HPLC-DAD Analysis

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Sample containing this compound (e.g., plant extract)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation:

    • For a solid sample (e.g., dried plant material), perform an extraction using a suitable solvent like methanol or ethanol, aided by ultrasonication or maceration.

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compound, and then return to the initial conditions to re-equilibrate the column. Note: The gradient profile should be optimized for the specific sample matrix.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound, which can be determined by running a UV-Vis scan of a standard solution. A common wavelength for flavonoids is around 280 nm.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: HPLC Method Validation Parameters (Illustrative)

The following table provides typical parameters for a validated HPLC method for flavonoid analysis. These values should be established experimentally for this compound.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Structural Elucidation: NMR and Mass Spectrometry

For unequivocal identification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

NMR Spectroscopy Data (Illustrative for a Tetrahydroxyflavanone)
Position¹H NMR (δ, ppm, J in Hz)¹³C NMR (δ, ppm)
25.34 (dd, J = 12.6, 2.7)79.5
3ax2.67 (dd, J = 17.1, 3.0)43.1
3eq3.09 (dd, J = 17.1, 12.6)
4-197.2
5-164.3
65.91 (d, J = 2.1)96.5
7-167.5
85.93 (d, J = 2.1)95.5
1'-131.2
2'6.88 (d, J = 2.0)114.8
3'-145.8
4'-145.2
5'6.78 (d, J = 8.2)115.6
6'6.82 (dd, J = 8.2, 2.0)118.4
Mass Spectrometry Fragmentation (Illustrative)

The fragmentation pattern in mass spectrometry provides valuable structural information. For flavonoids, characteristic cleavages of the C-ring are often observed.[4] The expected fragmentation for this compound would involve retro-Diels-Alder (RDA) reactions. The exact mass and fragmentation pattern should be determined using a high-resolution mass spectrometer.

Biological Applications: Anti-Inflammatory Activity

Flavonoids are known to modulate inflammatory signaling pathways. The following protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound reference standard

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Data Presentation: Anti-inflammatory Activity (Illustrative IC₅₀ Values)

The following table shows representative IC₅₀ values for the anti-inflammatory activity of some flavonoids in RAW 264.7 macrophages. The IC₅₀ for this compound should be determined experimentally.

CompoundAnti-inflammatory IC₅₀ (µM)Reference
6,3',4'-Trihydroxyflavone12.0 (c-Src inhibition)[5]
7,3',4'-Trihydroxyflavone20.9 (c-Src inhibition)[5]
Neoflavonoid 323.14 (NO inhibition)[1]
Neoflavonoid 619.46 (NO inhibition)[1]
Signaling Pathway Diagram: Inhibition of NF-κB and MAPK Pathways

Flavonoids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory_Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Pro_inflammatory_Genes translocates to nucleus Flavanoid This compound Flavanoid->MAPKK Flavanoid->IKK Flavanoid->NFkB

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Biological Applications: Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their bioactivity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this property.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging activity of this compound.

Materials:

  • This compound reference standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of concentrations of this compound and ascorbic acid in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and the positive control.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity (Illustrative IC₅₀ Values)

The following table provides examples of DPPH scavenging IC₅₀ values for some flavonoids. The IC₅₀ for this compound should be determined experimentally.

CompoundDPPH Scavenging IC₅₀ (µg/mL)Reference
3',4',5,7-Tetrahydroxyflavanone8.57[6]
Quercetin~5[3]
Ascorbic Acid~8[7]

Conclusion

This compound serves as an indispensable reference standard for the accurate analysis and biological evaluation of this flavonoid. The protocols provided herein offer a framework for its application in quantitative analysis by HPLC and for the assessment of its anti-inflammatory and antioxidant properties. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to further explore the potential of this compound in drug discovery and development.

References

Application Notes and Protocols for 3,4,4',7-Tetrahydroxyflavan (Fisetin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of 3,4,4',7-Tetrahydroxyflavan, a naturally occurring flavonoid commonly known as Fisetin (B1672732), for use in various experimental settings. Due to its hydrophobic nature and low aqueous solubility, proper preparation of Fisetin solutions is critical for obtaining reliable and reproducible results in biological research.

Data Presentation: Solubility of Fisetin

Fisetin exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents to create stock solutions for experimental use.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this purpose.[2][3] The following table summarizes the solubility of Fisetin in common laboratory solvents.

SolventApproximate SolubilityMolar Concentration (approx.)Source(s)
Dimethyl Sulfoxide (DMSO)~30 mg/mL~104.8 mM[1][4][5]
Dimethylformamide (DMF)~30 mg/mL~104.8 mM[1][5]
Ethanol~5 mg/mL~17.5 mM[1][4][5]
Ethanol/Water (50/50% v/v)2.89 mg/mL~10.1 mM[6]
Methanol4.65 mg/mL~16.2 mM[6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL~1.7 mM[4][5]
Water<1 mg/mL (practically insoluble)<3.5 µM[1][2][7]

Molecular Weight of Fisetin: 286.24 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a Fisetin Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Fisetin in DMSO, suitable for most in vitro cell culture experiments.

Materials:

  • Fisetin powder (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of Fisetin: To prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of Fisetin powder.[4]

  • Weighing Fisetin: Carefully weigh the calculated amount of Fisetin powder and transfer it to a sterile microcentrifuge tube.[3]

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the Fisetin powder.[3][4]

  • Dissolution: Vortex the solution vigorously until the Fisetin is completely dissolved.[2][4] If complete dissolution is not achieved, sonicate the solution in an ultrasonic water bath for 5-15 minutes.[1][3]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Sterilization (Optional for Cell Culture): For cell culture applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect from light.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions.

Materials:

  • Fisetin stock solution (10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the Fisetin stock solution at room temperature.[2][4]

  • Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.[2][3]

  • Mixing: It is crucial to add the Fisetin stock solution to the medium and mix immediately and thoroughly to prevent precipitation.[2][4] This can be done by gently vortexing or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of Fisetin.[2][3] The final concentration of DMSO in the culture medium should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[1][3]

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells. It is not recommended to store aqueous solutions of Fisetin for more than a day due to its poor stability in aqueous media.[2][5]

Example Dilution (for a 10 µM working solution): To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM Fisetin stock solution to 999 µL of pre-warmed complete cell culture medium.[4] For the vehicle control, add 1 µL of DMSO to 999 µL of medium.

Visualizations

Experimental Workflow

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Fisetin Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing Fisetin stock and working solutions.

Hypothetical Signaling Pathway

G Fisetin Fisetin PI3K PI3K Fisetin->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Fisetin inhibiting the PI3K/AKT/mTOR signaling pathway.

References

Unveiling the Anti-inflammatory Potential of 3,3',4',7-Tetrahydroxyflavone (Fisetin): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-inflammatory effects of the naturally occurring flavonoid, 3,3',4',7-Tetrahydroxyflavone, commonly known as Fisetin. Fisetin has garnered significant attention for its potent anti-inflammatory, antioxidant, and senolytic properties. These application notes summarize the key mechanisms of action, present quantitative data on its efficacy, and provide detailed protocols for researchers to investigate its anti-inflammatory effects in cellular models. While the initial query specified "3,4,4',7-Tetrahydroxyflavan," the available scientific literature strongly suggests a likely typographical error, with extensive research focusing on the structurally similar and biologically active flavone, Fisetin.

Mechanism of Action

Fisetin exerts its anti-inflammatory effects primarily through the modulation of two key intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by Fisetin leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway:

In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes (e.g., COX-2, iNOS), and adhesion molecules. Fisetin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1][2][3][4][5]

Modulation of the MAPK Signaling Pathway:

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors that contribute to the inflammatory cascade. Fisetin has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38 MAPK in various cell types, thereby attenuating the inflammatory response.[3][6][7][8]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the efficacy of Fisetin in inhibiting key inflammatory markers in various in vitro models.

Table 1: Inhibition of Inflammatory Mediators by Fisetin

Cell LineInflammatory StimulusMediatorEffective Fisetin ConcentrationObserved EffectReference
HaCaT (Human Keratinocytes)TNF-αNO, PGE2, IL-1β, IL-6, iNOS, COX-21-20 µMDose-dependent inhibition of production and expression.[9]
THP-1 (Human Monocytes)High GlucoseIL-6, TNF-α3-10 µMSuppression of cytokine release.[10]
Human Gingival FibroblastsLPSProstaglandin E2, COX-21-15 µMSignificant reduction in synthesis and expression.
RAW264.7 (Murine Macrophages)LPSIL-6, IL-1β, TNF-α25-100 µMDose-dependent decrease in expression and release.[11]
A549 (Human Lung Epithelial Cells)IL-1βCOX-2, PGE2, IL-8, CCL5, MCP-1, TNF-α, IL-63-30 µMSignificant inhibition of expression and production.[5]

Table 2: IC50 Values of Fisetin for Inhibition of TH2-type Cytokines

Cell LineCytokineIC50 (µM)Reference
KU812 (Human Basophilic Cell Line)IL-419.4[12]
KU812 (Human Basophilic Cell Line)IL-1317.7[12]
KU812 (Human Basophilic Cell Line)IL-517.4[12]
Human Peripheral Blood BasophilsIL-45.1[12]
Human Peripheral Blood BasophilsIL-136.2[12]

Signaling Pathway and Experimental Workflow Diagrams

G Fisetin's Inhibition of the NF-κB Signaling Pathway LPS LPS / TNF-α Receptor Toll-like Receptor 4 (TLR4) / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB IκBα Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Transcription Fisetin Fisetin Fisetin->IKK Inhibits

Caption: Fisetin inhibits the NF-κB signaling pathway.

G Fisetin's Modulation of the MAPK Signaling Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MEKK MAPKKK Stimulus->MEKK MKK MAPKK MEKK->MKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Fisetin Fisetin Fisetin->MKK Inhibits

Caption: Fisetin modulates the MAPK signaling pathway.

G Experimental Workflow for Assessing Anti-inflammatory Effects cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., RAW264.7) Seeding Cell Seeding CellCulture->Seeding Pretreatment Pre-treatment with Fisetin Seeding->Pretreatment Stimulation Stimulation with LPS/TNF-α Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant->Cytokine_Assay WesternBlot Western Blot (NF-κB & MAPK proteins) CellLysate->WesternBlot

Caption: General experimental workflow.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anti-inflammatory effects of Fisetin.

Protocol 1: Cell Culture and LPS/TNF-α Stimulation

1.1. RAW264.7 Murine Macrophage Culture:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

1.2. HaCaT Human Keratinocyte Culture:

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

1.3. THP-1 Human Monocyte Culture and Differentiation:

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation into Macrophages: To differentiate, seed THP-1 monocytes and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Differentiated macrophages will become adherent.

1.4. Inflammatory Stimulation:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of Fisetin (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.

  • Following pre-treatment, add LPS (e.g., 1 µg/mL for RAW264.7 cells) or TNF-α (e.g., 10 ng/mL for HaCaT cells) to the culture medium.

  • Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
  • Use commercially available ELISA kits for mouse or human TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions provided with the kits.

  • Briefly, coat a 96-well plate with a capture antibody.

  • Add cell culture supernatants and standards to the wells.

  • Add a detection antibody, followed by a conjugated secondary antibody (e.g., streptavidin-HRP).

  • Add a substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Troubleshooting & Optimization

Improving the solubility of 3,4,4',7-Tetrahydroxyflavan in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4,4',7-Tetrahydroxyflavan. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: Like many flavonoids, this compound has a chemical structure with multiple planar rings, making it inherently hydrophobic (lipophilic).[1] This structure leads to low solubility in water and most aqueous buffers suitable for pharmaceutical applications.[1][2] The poor aqueous solubility is a primary factor limiting its absorption and bioavailability in preclinical and clinical studies.[1]

Q2: What are the primary strategies to improve the aqueous solubility of flavonoids like this compound?

A2: Several effective strategies exist to enhance the solubility of poorly water-soluble flavonoids. These can be broadly categorized as:

  • pH Adjustment: Modifying the pH of the solution can ionize the flavonoid's hydroxyl groups, increasing solubility.[3][4]

  • Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) can significantly increase the solubility of hydrophobic compounds.[5][6]

  • Complexation with Cyclodextrins: Encapsulating the flavonoid molecule within the hydrophobic core of a cyclodextrin (B1172386) creates a more water-soluble inclusion complex.[7][8][9]

  • Solid Dispersion: Dispersing the flavonoid in an inert, hydrophilic carrier (like a polymer) at a solid state can improve its dissolution rate.[10][11][12]

  • Nanotechnology: Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced solubility and dissolution rates.[1][10]

Q3: Which solubility enhancement technique is best for my experiment?

A3: The optimal technique depends on your specific application (e.g., in vitro assay vs. in vivo study), the desired final concentration, and potential downstream effects of the solubilizing agents. For in vitro cell culture, biocompatible methods like cyclodextrin complexation or the use of low concentrations of co-solvents like DMSO are common.[2] For oral bioavailability enhancement in animal studies, solid dispersions and lipid-based nanoparticles are often explored.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The compound precipitates when I add my stock solution to the aqueous buffer or cell culture medium.

  • Q: I dissolved my this compound in DMSO, but it crashes out when diluted in my aqueous assay buffer. What should I do?

    • A: This is a common problem when the final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility.

      • Solution 1 (Optimize Co-solvent %): Ensure your final DMSO concentration in the medium is sufficient, but be mindful of cellular toxicity (typically <0.5% v/v for most cell lines).

      • Solution 2 (Use a Different System): Switch to a more robust solubilization method. Forming an inclusion complex with a cyclodextrin, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), can create a stable, water-soluble formulation that is less likely to precipitate upon dilution.[13]

      • Solution 3 (Incorporate Surfactants): For certain applications, adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to the formulation can help maintain solubility.[14][15]

Issue 2: I'm observing inconsistent results in my biological assays.

  • Q: My dose-response curves are not reproducible. Could this be a solubility issue?

    • A: Yes, poor solubility is a frequent cause of inconsistent biological data. If the compound precipitates in the assay medium over time, the effective concentration exposed to the cells or target is unknown and variable.[16]

      • Solution 1 (Verify Solubility): Before conducting your assay, determine the maximum solubility of your formulation in the final assay buffer. You can do this by preparing serial dilutions, equilibrating them for a set time (e.g., 2-24 hours), centrifuging to pellet any precipitate, and measuring the concentration in the supernatant via HPLC or UV-Vis spectrophotometry.

      • Solution 2 (Prepare Fresh Dilutions): Always prepare fresh dilutions of your compound in the final medium immediately before each experiment.

      • Solution 3 (Adopt Solid Dispersion): For consistent dosing, especially in oral formulations, using a pre-formed solid dispersion of the flavonoid can significantly improve its dissolution rate and stability in aqueous environments.[11][16]

Issue 3: I need to prepare a high-concentration aqueous stock solution for my experiments.

  • Q: How can I achieve the highest possible concentration of this compound in an aqueous solution?

    • A: Achieving high concentrations requires more advanced techniques beyond simple co-solvents.

      • Solution 1 (Cyclodextrin Complexation): Complexation with modified cyclodextrins, like HP-β-CD or sulfobutylether-β-CD (SBE-β-CD), is highly effective. The solubility of flavonoids can be enhanced by several hundred to several thousand-fold using this method.[7][10]

      • Solution 2 (pH Adjustment): The solubility of flavonoids can increase at a higher pH (e.g., pH 8) compared to acidic or neutral pH, as the phenolic hydroxyl groups deprotonate.[3] However, be aware that flavonoids can be unstable and prone to degradation in alkaline conditions.[17]

      • Solution 3 (Natural Deep Eutectic Solvents - NaDES): For some applications, NaDES, which are mixtures of natural compounds like betaine (B1666868) and glycerol, can be used. These "green" solvents have shown remarkable ability to solubilize flavonoids, with increases of over 20,000-fold reported for quercetin.[18]

Data on Solubility Enhancement of Flavonoids

The following tables summarize quantitative data from studies on various flavonoids, providing a reference for the potential efficacy of different solubilization methods.

Table 1: Enhancement of Flavonoid Solubility Using Cyclodextrins

Flavonoid Cyclodextrin Type Molar Ratio (Flavonoid:CD) Solubility Increase (Fold) Reference
Naringenin β-Cyclodextrin 1:1 - [8]
Hesperetin β-Cyclodextrin 1:1 - [8]
Quercetin β-Cyclodextrin 1:1 4.6 [19]
Luteolin HP-β-CD - ~70 [20]
Myricetin Dimeric β-CD - 33.6 [7]

| Kaempferol | Dimeric β-CD | - | 10.5 |[7] |

Table 2: Solubility of Flavonoids in Various Organic Solvents

Flavonoid Solvent Temperature (°C) Solubility (mmol·L⁻¹) Reference
Quercetin Acetone Not Specified 80 [21]
Quercetin Acetonitrile 50 5.40 [21]
Naringenin Acetonitrile Not Specified 77 [21]
Hesperetin Acetonitrile Not Specified 85 [21]

| Rutin | Acetonitrile | Not Specified | 0.50 |[22] |

Visualizations: Workflows and Pathways

Decision-Making Workflow for Solubility Enhancement

This diagram provides a logical workflow to help researchers select an appropriate solubility enhancement strategy based on their experimental needs.

G start Start: Poorly Soluble This compound q_application What is the application? start->q_application q_concentration Is high concentration required? q_application->q_concentration In Vitro Assay q_biocompatible Is strict biocompatibility required (e.g., in vivo)? q_application->q_biocompatible In Vivo / Oral Delivery method_cosolvent Method: Co-solvency (e.g., DMSO, Ethanol) - Simple and fast - Check for toxicity q_concentration->method_cosolvent No method_ph Method: pH Adjustment - Check for compound stability q_concentration->method_ph No method_cd Method: Cyclodextrin Complexation - Good for high concentration - Biocompatible q_concentration->method_cd Yes q_biocompatible->method_cd Yes method_sd Method: Solid Dispersion - Excellent for oral delivery - Improves dissolution rate q_biocompatible->method_sd Yes method_nano Method: Nanoparticle Formulation - Enhances bioavailability - More complex preparation q_biocompatible->method_nano Yes

Caption: A decision tree to guide the selection of a solubility enhancement method.

Experimental Workflow for Cyclodextrin Complexation

The following diagram outlines the key steps in preparing a flavonoid-cyclodextrin inclusion complex using the freeze-drying method.

G cluster_prep Preparation cluster_complex Complexation cluster_isolate Isolation prep_cd 1. Dissolve Cyclodextrin (e.g., HP-β-CD) in aqueous solution mix 3. Add flavonoid solution dropwise to cyclodextrin solution while stirring prep_cd->mix prep_flav 2. Dissolve Flavonoid in a minimal amount of organic solvent (e.g., Ethanol) prep_flav->mix equilibrate 4. Stir mixture at a controlled temperature for 24-72 hours to allow complex formation mix->equilibrate filter 5. Filter the solution (e.g., 0.45 µm) to remove un-complexed flavonoid equilibrate->filter freeze 6. Freeze the filtered solution at -80°C filter->freeze lyophilize 7. Lyophilize (freeze-dry) for 24-48 hours freeze->lyophilize powder 8. Obtain dry, water-soluble Flavonoid-CD complex powder lyophilize->powder

Caption: Workflow for preparing a flavonoid-cyclodextrin inclusion complex.

Potential Signaling Pathway Affected by Flavonoids

Flavonoids are known to modulate various cellular signaling pathways. The PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival, is a common target. The diagram below illustrates a simplified version of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Flavanoid This compound (Potential Inhibitor) Flavanoid->PI3K Inhibition Flavanoid->AKT Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for flavonoids.[23]

Key Experimental Protocols

Protocol 1: Cyclodextrin Inclusion Complexation by Freeze-Drying

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[16][19]

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Prepare Cyclodextrin Solution: Calculate the required mass of HP-β-CD for a 1:1 molar ratio with your flavonoid. Dissolve the HP-β-CD in a suitable volume of deionized water with stirring.

  • Prepare Flavonoid Solution: Dissolve the calculated mass of this compound in the smallest possible volume of ethanol.

  • Combine Solutions: While vigorously stirring the HP-β-CD solution, add the flavonoid solution drop by drop.

  • Equilibrate: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filter: Filter the resulting solution through a 0.45 µm filter to remove any un-complexed, precipitated flavonoid.[16]

  • Freeze: Transfer the filtered solution to a suitable flask and freeze it completely at -80°C.

  • Lyophilize: Lyophilize the frozen solution for 24-48 hours until a dry, fluffy powder is obtained.[16] This powder is the flavonoid-cyclodextrin complex, which should be readily soluble in aqueous buffers.

Protocol 2: Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion, which can enhance the dissolution rate of the flavonoid.[11][12][24]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol (PEG 6000))

  • A common solvent (e.g., Ethanol or a mixture of Dichloromethane/Methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select Ratio: Decide on the drug-to-carrier weight ratio (e.g., 1:4, 1:9). Lower drug ratios often yield better dissolution.

  • Dissolve Components: Dissolve both the this compound and the chosen carrier (e.g., PVP K30) in a suitable volume of the common solvent in a round-bottom flask.[16]

  • Evaporate Solvent: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inside of the flask.

  • Dry: Further dry the solid dispersion in a vacuum oven at a controlled temperature for at least 24 hours to remove any residual solvent.

  • Process: Scrape the dried solid dispersion from the flask. Gently grind and sieve it to obtain a fine powder with a uniform particle size. This powder can be used for dissolution studies or formulated into solid dosage forms.

References

Stability and degradation of 3,4,4',7-Tetrahydroxyflavan under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,4',7-Tetrahydroxyflavan. The information is designed to address common challenges encountered during experimental procedures related to the stability and degradation of this and structurally similar flavonoid compounds.

Troubleshooting Guides

Issue: Inconsistent peak areas for this compound in HPLC analysis.

Possible Cause Troubleshooting Steps
Degradation during sample preparation Flavonoids can be sensitive to pH, light, and temperature. Prepare samples fresh and protect them from light by using amber vials.[1] Work quickly and keep samples on ice.
Incomplete dissolution Ensure complete dissolution of the compound in the chosen solvent. Use of sonication may aid in dissolution.[2][3]
Adsorption to vials or filter membranes Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Test different syringe filter materials (e.g., PTFE, PVDF) for compatibility and low binding.
Mobile phase inconsistency Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention time and variable peak areas.
Column degradation A loss of peak shape and reproducibility can indicate a degraded HPLC column. Flush the column according to the manufacturer's instructions or replace if necessary.

Issue: Rapid degradation of the compound in solution.

Possible Cause Troubleshooting Steps
High pH of the solvent or buffer Polyhydroxy flavonoids are generally more susceptible to degradation under neutral to alkaline conditions.[4] Prepare solutions in slightly acidic buffers (e.g., pH 3-5) to improve stability.
Presence of oxidative agents Trace metals or dissolved oxygen can catalyze the oxidation of flavonoids. Use high-purity solvents and degas solutions prior to use. The addition of a small amount of an antioxidant like ascorbic acid can sometimes help, but its effects should be validated as it can sometimes accelerate degradation.[5]
Exposure to light Photodegradation can be a significant issue for flavonoids.[1] All work should be conducted under subdued light, and samples should be stored in light-protecting containers.
Elevated temperature Thermal degradation is a common issue.[6][7] Avoid heating solutions containing the flavonoid unless it is part of a specific stress testing protocol. Store stock solutions and samples at refrigerated or frozen temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation products of tetrahydroxyflavans under forced degradation conditions?

A1: Under forced degradation conditions, polyhydroxy flavonoids can undergo a variety of reactions. The heterocyclic C-ring is often a primary site of degradation, leading to cleavage and the formation of simpler phenolic compounds.[8] Common degradation products can include substituted benzoic acids and aldehydes, resulting from the breakdown of the A and B rings.[1][8] For example, the degradation of similar flavonoids has been shown to yield compounds like 2,4,6-trihydroxybenzoic acid and 3,4-dihydroxybenzoic acid.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of polyhydroxy flavonoids is highly pH-dependent.[4][9] Generally, they are more stable in acidic conditions (pH < 7).[4] As the pH increases and becomes neutral to alkaline, the hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement, leading to accelerated degradation.[4]

Q3: What is a suitable starting point for an HPLC method to analyze this compound?

A3: A reversed-phase HPLC method is a good starting point for the analysis of flavonoids.[3][10][11] A C18 column is commonly used with a mobile phase consisting of a mixture of an acidified aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile.[12] A gradient elution is often necessary to achieve good separation from potential degradation products. Detection is typically performed using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of the flavonoid, which is usually in the range of 280-370 nm.[11]

Q4: Are there any specific considerations for storing stock solutions of this compound?

A4: To ensure the stability of stock solutions, they should be prepared in a suitable solvent (e.g., methanol or DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures (-20°C or -80°C). The containers should be tightly sealed and protected from light. It is also advisable to periodically check the purity of the stock solution by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol at a concentration of 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9][13]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Take samples at various time points (e.g., 1, 2, 18, 24 hours) due to the expected rapid degradation in alkaline conditions.[13]

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature, protected from light, for a specified duration.[9][13]

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a set period.[9]

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or daylight) for a defined period.

  • Sample Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 280 nm and 350 nm

Quantitative Data Summary

The following tables provide example data on the degradation of flavonoids under various stress conditions, which can serve as a reference for what might be expected for this compound.

Table 1: Example Degradation of Flavonoids Under Different Conditions

Condition Flavonoid Degradation (%) Reference
0.1 N HClRutin6.65[14][15]
0.1 N NaOHRutinSignificant[13]
0.1 N NaOHQuercetinSignificant[13]
Heat (60°C)RutinMinimal[13]
40% H₂O₂RutinMinimal[13]

Table 2: Example of Temperature-Dependent Degradation of Flavonoids in Dark Chocolate

Temperature Degradation Rate Constant (k x 10⁻³/day) Reference
4°C2.2[16]
22°C5.4[16]
35°C7.8[16]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to stress oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photodegradation (UV/Vis Light) stock->photo Expose to stress neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-DAD Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

Antioxidant_Mechanism cluster_reaction Antioxidant Action Flavan This compound (Fl-OH) Flavan_Radical Flavan Radical (Fl-O•) Flavan->Flavan_Radical Donates H• ROS Reactive Oxygen Species (ROS) Stable_Product Stable Product ROS->Stable_Product Accepts H• Flavan_Radical->Flavan_Radical Dimerization or further reactions

Caption: General antioxidant mechanism of a flavonoid via hydrogen atom donation.

References

Technical Support Center: Overcoming Poor Bioavailability of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 3,4,4',7-Tetrahydroxyflavan. Due to its chemical structure, featuring both catechol and resorcinol (B1680541) moieties, this flavonoid is susceptible to low aqueous solubility and extensive first-pass metabolism, which significantly hinder its systemic absorption and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:

  • Low Aqueous Solubility: The hydrophobic nature of the flavan (B184786) backbone leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting its dissolution and subsequent absorption.

  • Extensive First-Pass Metabolism: As a compound containing both catechol and resorcinol groups, it is highly susceptible to rapid metabolism in the intestines and liver. Key metabolic pathways include glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) may also actively pump the compound and its metabolites back into the intestinal lumen, further reducing its net absorption.[1][2][3][4]

Q2: My in vitro cell-based assays with this compound are showing inconsistent results. What could be the cause?

A2: Inconsistent results in in vitro assays are often linked to the compound's poor aqueous solubility. This can lead to precipitation in the cell culture medium, resulting in variable and inaccurate concentrations. To address this, consider the following:

  • Solubilization Techniques: Dissolve the compound in a small amount of a biocompatible organic solvent like DMSO before adding it to the aqueous medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Formulation Strategies: For more advanced studies, consider using enabling formulations such as cyclodextrin (B1172386) inclusion complexes to enhance aqueous solubility.

Q3: I am not detecting the parent compound in plasma after oral administration to rodents. What are the likely reasons?

A3: The absence of the parent compound in plasma is a common issue with flavonoids that undergo extensive first-pass metabolism. The compound is likely being rapidly converted to its glucuronidated and/or sulfated metabolites in the gut wall and liver. To confirm this:

  • Metabolite Analysis: Adjust your analytical method (e.g., LC-MS/MS) to detect the predicted glucuronide and sulfate (B86663) conjugates of this compound.

  • Enzymatic Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent compound for indirect quantification.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Cell Assays
Possible Cause Troubleshooting Strategy Expected Outcome
Poor aqueous solubility leading to low concentration gradient.Increase the solubility of the compound in the donor compartment by using co-solvents (e.g., up to 1% DMSO) or formulating it as a cyclodextrin inclusion complex.An increased apical concentration will drive higher transport across the cell monolayer, potentially improving the measured Papp value.
Active efflux by transporters like P-gp and MRPs.Co-incubate with known inhibitors of these transporters, such as verapamil (B1683045) for P-gp or MK-571 for MRPs.[3]A significant increase in the apical-to-basolateral (A-B) Papp value and a decrease in the efflux ratio (B-A/A-B) would indicate that the compound is a substrate for these efflux pumps.
High non-specific binding to the plasticware of the assay plate.Pre-treat the plates with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. Quantify the amount of compound remaining in the donor and receiver wells, as well as bound to the plate, at the end of the experiment to calculate mass balance.[5]Improved recovery of the compound and a more accurate assessment of its permeability.
Issue 2: High Variability in Pharmacokinetic (PK) Studies
Possible Cause Troubleshooting Strategy Expected Outcome
Inconsistent dissolution of the compound in the GI tract.Utilize a formulation strategy to improve dissolution, such as a nanosuspension or a solid lipid nanoparticle (SLN) formulation.A more consistent and predictable plasma concentration-time profile with reduced inter-individual variability.
Saturation of metabolic enzymes or transporters at high doses.Conduct a dose-escalation study to assess the linearity of the pharmacokinetics.Identification of a dose range where absorption and metabolism are not saturated, leading to more reproducible results.
Instability of the compound in the formulation or GI tract.Assess the stability of the compound in the dosing vehicle and in simulated gastric and intestinal fluids.Selection of a stable formulation and a better understanding of potential degradation pathways that could contribute to variability.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Flavonoid (Fisetin) in Rats Following a Single Oral Dose. [6]

ParameterValueUnit
Cmax (Maximum Plasma Concentration)Not Detected (Parent)µg/mL
Tmax (Time to Reach Cmax)~15 (Metabolites)min
T1/2 (Half-life)Not Applicable (Parent)min
Absolute Bioavailability Very Low (Parent)%

Table 2: Example of Caco-2 Permeability for Different Flavonoids. [4][7]

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Classification
Propranolol (High Permeability Control)>20~1.0High
Atenolol (Low Permeability Control)<1.0~1.0Low
Illustrative Flavonoid (e.g., Quercetin) 1.7~1.5Low-Moderate
Illustrative Flavonoid + Efflux Inhibitor 5.2~1.1Moderate

Experimental Protocols

Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of a poorly soluble flavonoid.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Preparation of Solutions:

    • Dissolve a known amount of this compound in a minimal amount of ethanol.

    • Prepare an aqueous solution of HP-β-CD with a 1:1 or 1:2 molar ratio to the flavonoid.

  • Complexation:

    • Slowly add the ethanolic solution of the flavonoid to the aqueous HP-β-CD solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Lyophilization:

    • Freeze the resulting solution at -80°C.

    • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the complexation efficiency and the increase in aqueous solubility compared to the free compound.

Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure to assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow or another marker for monolayer integrity

  • Validated LC-MS/MS method for the quantification of this compound

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer (typically >300 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm the tightness of the junctions.

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound (dissolved in HBSS, with a low percentage of co-solvent if necessary) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the beginning and end of the experiment.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies raw_compound This compound nanoparticles Nanoparticle Formulation raw_compound->nanoparticles e.g., Nanosuspension, SLN lipid_formulation Lipid-Based Formulation raw_compound->lipid_formulation e.g., SMEDDS cyclodextrin Cyclodextrin Complex raw_compound->cyclodextrin e.g., HP-β-CD solubility Solubility Assessment nanoparticles->solubility lipid_formulation->solubility cyclodextrin->solubility caco2 Caco-2 Permeability solubility->caco2 metabolism_invitro Metabolic Stability (Microsomes) caco2->metabolism_invitro pk_studies Pharmacokinetic Studies (Rodents) metabolism_invitro->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability data_analysis Data Analysis & Interpretation bioavailability->data_analysis Calculate Cmax, Tmax, AUC

Caption: Experimental workflow for evaluating strategies to improve the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Lumen & Enterocyte cluster_metabolism Metabolism & Efflux lumen Flavanoid (Oral Dose) enterocyte Enterocyte lumen->enterocyte Passive Diffusion bloodstream Portal Vein (to Liver) enterocyte->bloodstream Absorption pgp P-gp / MRP2 enterocyte->pgp Efflux Substrate ugt UGT Enzymes enterocyte->ugt Phase II Metabolism sult SULT Enzymes enterocyte->sult Phase II Metabolism pgp->lumen Efflux metabolites Glucuronide & Sulfate Metabolites ugt->metabolites sult->metabolites metabolites->pgp Efflux Substrate

Caption: Key pathways affecting the absorption and first-pass metabolism of this compound in the intestine.

References

Optimizing extraction yield of 3,4,4',7-Tetrahydroxyflavan from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Extraction of 3,4,4',7-Tetrahydroxyflavan

Welcome to the technical support center for the extraction and optimization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the yield and purity of this flavonoid from natural sources.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, leading to low yield or impurity.

Issue 1: Low Yield of this compound in the Crude Extract

  • Question: My initial extraction is yielding a very low concentration of the target compound. What are the likely causes and how can I improve it?

  • Answer: Low yield in the initial extraction phase can be attributed to several factors, ranging from the choice of solvent to the extraction method itself. Here’s a systematic approach to troubleshooting this issue:

    • Inadequate Solvent Selection: The polarity of the extraction solvent is critical for efficiently dissolving this compound. Flavonoids are generally more soluble in polar solvents.[1]

      • Solution: Employ polar solvents such as methanol, ethanol (B145695), or acetone. Often, aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) are more effective than the pure solvent.[2][3] The addition of a small amount of acid, like 0.1% formic acid, can also improve extraction efficiency and the stability of the flavonoid.

    • Suboptimal Extraction Parameters: The temperature, duration, and solvent-to-solid ratio of the extraction process significantly impact the yield.[1][4][5]

      • Solution: Systematically optimize these parameters. For maceration, ensure the extraction time is sufficient (e.g., 24-72 hours). For heat-assisted methods like Soxhlet, use a temperature appropriate for the solvent while being mindful of potential thermal degradation.[1] Increasing the solvent-to-solid ratio can enhance the concentration gradient, facilitating better diffusion of the compound from the plant material.[1][6]

    • Inefficient Extraction Method: Conventional methods like maceration or Soxhlet extraction can be less efficient and time-consuming.

      • Solution: Consider modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[1][4][5] These methods can significantly improve extraction efficiency and reduce the time required.[7][8]

Issue 2: Degradation of this compound During Extraction

  • Question: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?

  • Answer: Flavonoids can be sensitive to heat, light, and pH, leading to degradation.[1][2][9]

    • Thermal Degradation: Prolonged exposure to high temperatures can break down the flavonoid structure.[1][9]

      • Solution: Utilize low-temperature extraction methods like maceration or UAE at controlled temperatures.[1][9] When removing the solvent, use a rotary evaporator under reduced pressure to maintain a low temperature.[1]

    • Oxidative Degradation: The hydroxyl groups on the flavonoid make it susceptible to oxidation, which can be accelerated by light and the presence of metal ions.[9]

      • Solution: Use deoxygenated solvents, perform the extraction under an inert atmosphere (e.g., nitrogen), and use amber glassware or cover the extraction vessel to protect it from light.[3][9] Adding antioxidants like ascorbic acid to the solvent can also help.[9]

    • pH Instability: Extreme pH levels can cause structural changes and degradation of flavonoids.[1][2]

      • Solution: Maintain a slightly acidic to neutral pH (around 4-6) during extraction and purification to enhance stability.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for this compound?

A1: Specific, high-yield natural sources for this compound are not extensively documented in publicly available literature. However, related compounds, such as 3',4',7-trihydroxyflavan-3,4-diols, have been isolated from species like Guibourtia coleosperma.[10] A general approach to identifying potential sources would be to screen plants known to be rich in flavonoids, particularly those in the Fabaceae and Asteraceae families.[11]

Q2: Which extraction method is generally considered the most efficient for flavonoids?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods.[4][5][7][12] They offer advantages such as shorter extraction times, reduced solvent consumption, and often higher yields.[7][8][13] Supercritical Fluid Extraction (SFE) with CO2 is another advanced, environmentally friendly option, particularly for thermally sensitive compounds.[14][15]

Q3: What are the optimal storage conditions for the crude extract and purified this compound?

A3: To prevent degradation, extracts and the purified compound should be stored in amber vials to protect from light, at low temperatures (ideally -20°C or below), and under an inert atmosphere (like nitrogen or argon) to prevent oxidation.[3]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and accurate method for quantifying specific flavonoids.[12][16] For a more general estimation of total flavonoid content, a spectrophotometric method using an aluminum chloride colorimetric assay can be employed.[17] Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS) offers high sensitivity and selectivity for quantifying multiple flavonoids simultaneously.[18]

Data Presentation

Table 1: Comparison of Common Extraction Methods for Flavonoids

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, lower extraction efficiency.[19]
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Requires heat, which can degrade thermolabile compounds; uses large solvent volumes.[20]
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.[17][19]Requires specialized equipment; high power can generate heat.[17]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material rapidly.Very fast, high efficiency, reduced solvent usage.[7][8][13][19]Potential for localized overheating; requires microwave-transparent vessels.[19]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Extracts compounds at low temperatures, environmentally friendly.[15][21]High initial equipment cost; may require a co-solvent for polar compounds.

Table 2: Typical Optimized Parameters for Flavonoid Extraction

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Solvent 40-80% Ethanol or Methanol[6][22]70-81% Ethanol[7][8]Supercritical CO2 with 5-50% Ethanol as modifier[14]
Temperature 40 - 72°C[17][22]57 - 80°C[7]50 - 80°C[14][15]
Time 25 - 60 min[8][17]20 - 25 min[7][8]49 - 80 min[15][23]
Solvent:Solid Ratio 20:1 to 60:1 (mL/g)[17][22]20:1 (mL/g)[7]50:1 (w/w, solvent to material)[14]
Power 250 - 559 W[8][24]420 - 559 W[8][17]N/A
Pressure N/AN/A25 - 39 MPa[14][15]

Experimental Protocols

Protocol 1: Generalized Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1][20]

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonify the mixture for 30-60 minutes at a controlled temperature of 40-60°C.[1][17]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • Re-extract the residue with fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.[1]

  • Purification (General):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20).[11][19]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis start Collect Plant Material dry Drying (40-50°C) start->dry grind Grinding to Fine Powder dry->grind extract Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 50°C, 45 min) grind->extract filter Filtration extract->filter concentrate Rotary Evaporation (<50°C) filter->concentrate crude Crude Extract concentrate->crude purify Column Chromatography crude->purify analyze HPLC/UPLC-MS for Quantification purify->analyze pure Pure this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Extraction Yield cause1 Improper Solvent start->cause1 cause2 Suboptimal Parameters (Temp, Time, Ratio) start->cause2 cause3 Inefficient Method start->cause3 cause4 Compound Degradation start->cause4 sol1 Use Polar Solvents (e.g., aq. Ethanol) cause1->sol1 sol2 Optimize Parameters (Systematic Approach) cause2->sol2 sol3 Use Modern Methods (UAE, MAE) cause3->sol3 sol4 Control Temp, pH, Light cause4->sol4

Caption: Troubleshooting logic for addressing low extraction yield.

References

Technical Support Center: Synthesis of 3,4',7-Trihydroxyflavan (Fisetinidol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4',7-Trihydroxyflavan, also known as Fisetinidol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure for the compound I am trying to synthesize? The name 3,4,4',7-Tetrahydroxyflavan seems to be a typo.

A1: You are correct. The intended compound is likely 3,4',7-Trihydroxyflavan , which is also known as (-)-Fisetinidol . Its chemical structure consists of a flavan (B184786) backbone with hydroxyl groups at positions 3, 4', and 7. The CAS number for (-)-Fisetinidol is 490-49-3.

Q2: What is the general synthetic strategy for producing Fisetinidol?

A2: The most common synthetic route to Fisetinidol and other flavan-3-ols involves a multi-step process that starts with the synthesis of a chalcone (B49325) precursor. This is typically followed by the reduction of the chalcone and subsequent acid-catalyzed cyclization to form the flavan ring system. Stereoselective methods are often employed to control the chirality at positions 2 and 3 of the flavan structure.

Q3: Why is the stereochemistry of Fisetinidol important?

A3: The biological activity of flavonoids like Fisetinidol is often highly dependent on their stereochemistry. The specific arrangement of substituents at the chiral centers (positions 2 and 3) can significantly impact how the molecule interacts with biological targets. Therefore, achieving the correct stereoisomer is crucial for its intended therapeutic effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Fisetinidol, focusing on common side reactions and purification challenges.

Issue 1: Low Yield of the Desired Fisetinidol Product

Q: My reaction is resulting in a low yield of Fisetinidol. What are the potential causes and how can I improve it?

A: Low yields in Fisetinidol synthesis can stem from several factors, primarily related to the reduction of the chalcone precursor and the subsequent cyclization step.

Potential Causes and Solutions:

  • Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation to form the chalcone may not have gone to completion.

    • Troubleshooting:

      • Ensure the purity of your starting materials (the appropriate acetophenone (B1666503) and benzaldehyde (B42025) derivatives).

      • Optimize the reaction conditions, such as the base catalyst (e.g., NaOH, KOH), solvent, and temperature. The reaction is typically carried out at room temperature or with gentle heating.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.

  • Non-Selective Reduction of the Chalcone: The reduction of the α,β-unsaturated ketone of the chalcone is a critical step. The use of certain reducing agents can lead to a mixture of products.[2][3]

    • Side Products:

      • Unsaturated Alcohol: Reduction of only the carbonyl group.

      • Saturated Ketone: Reduction of only the carbon-carbon double bond.

      • Saturated Alcohol (Desired Intermediate): Reduction of both the carbonyl and the double bond.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent. However, its selectivity can be influenced by the reaction conditions.[2][4] The use of NaBH₄ in methanol (B129727) or ethanol (B145695) is a standard procedure for reducing ketones and aldehydes.[2]

      • Reaction Conditions: Carefully control the temperature (often performed at low temperatures, e.g., in an ice bath) and reaction time to favor the formation of the desired saturated alcohol.[3]

  • Inefficient Cyclization: The acid-catalyzed cyclization of the saturated alcohol intermediate may be incomplete.

    • Troubleshooting:

      • Acid Catalyst: Ensure the appropriate acid catalyst (e.g., HCl in methanol) and concentration are used.

      • Reaction Time and Temperature: Monitor the reaction to determine the optimal time and temperature for cyclization.

Issue 2: Formation of Undesired Side Products

Q: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?

A: The formation of side products is a common challenge. Besides the products of incomplete reduction mentioned above, other significant byproducts can form.

Common Side Products and Mitigation Strategies:

  • Formation of Biflavanoids: Under certain conditions, Fisetinidol can react with itself or other intermediates to form dimeric structures known as biflavanoids.

    • Troubleshooting:

      • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants.

      • Reaction Conditions: The formation of these dimers can be influenced by the reaction medium and pH. Careful optimization of these parameters may be necessary.

  • Formation of other Flavonoid Isomers: Depending on the reaction conditions during cyclization, it is possible to form other flavonoid isomers, such as flavanones, if the chalcone precursor is not fully reduced.

    • Troubleshooting:

      • Ensure the complete reduction of the chalcone to the saturated alcohol before initiating the cyclization step. Monitor this step carefully by TLC or HPLC.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify Fisetinidol from the reaction mixture. What are the recommended purification methods?

A: The purification of Fisetinidol often requires chromatographic techniques due to the presence of structurally similar side products.

Purification Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice for the purification of flavonoids.

    • Mobile Phase: A gradient of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating flavonoids of moderate polarity. For more polar compounds, a mobile phase containing dichloromethane (B109758) and methanol may be necessary.

    • Monitoring: Fractions should be monitored by TLC to identify and combine those containing the pure product.

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: For obtaining highly pure Fisetinidol, preparative HPLC is the method of choice.

    • Column: A C18 reversed-phase column is frequently used for the separation of flavonoids.

    • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous acidic solution (e.g., water with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[5][6][7][8]

    • Detection: UV detection is suitable for flavonoids, typically in the range of 250-380 nm.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis (Claisen-Schmidt Condensation)

ParameterCondition ACondition BCondition C
Base Catalyst 10-60% Aqueous NaOHEthanolic NaOHBa(OH)₂
Solvent Ethanol/WaterEthanolMethanol
Temperature Room Temperature50°CRoom Temperature
Reaction Time 1 week12-15 hoursVariable
Typical Yield Variable25-85%Not Specified
Reference [1][1][9]

Table 2: Troubleshooting Guide for Sodium Borohydride Reduction of Chalcones

IssuePotential CauseRecommended ActionExpected Outcome
Incomplete Reduction Insufficient reducing agent or short reaction time.Increase the molar excess of NaBH₄. Monitor the reaction by TLC until the chalcone spot disappears.Complete conversion of the chalcone to the alcohol.
Formation of Unsaturated Alcohol Reaction temperature is too high.Perform the reduction at a lower temperature (e.g., 0°C in an ice bath).Increased selectivity for the reduction of the carbonyl group.
Formation of Saturated Ketone Specific reaction conditions favoring 1,4-addition.While less common with NaBH₄, consider alternative reducing agents if this is a persistent issue.Formation of the desired saturated alcohol.

Experimental Protocols

Protocol 1: General Synthesis of a Chalcone via Claisen-Schmidt Condensation

  • Dissolve the substituted acetophenone and benzaldehyde in ethanol.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the mixture with stirring.

  • Continue stirring at room temperature or with gentle heating (e.g., 50°C) for the specified time (typically several hours to a week).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • The chalcone product often precipitates and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: General Reduction of a Chalcone using Sodium Borohydride

  • Dissolve the purified chalcone in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Allow the reaction to proceed at a low temperature, monitoring the disappearance of the chalcone by TLC.

  • Once the reaction is complete, carefully add a dilute acid to quench the excess NaBH₄.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 3: General Acid-Catalyzed Cyclization to a Flavan

  • Dissolve the crude saturated alcohol in a suitable solvent, such as methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the formation of the flavan product by TLC.

  • Once the reaction is complete, neutralize the mixture and remove the solvent.

  • The crude Fisetinidol can then be purified using column chromatography or preparative HPLC.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_chalcone Chalcone Formation cluster_reduction Reduction cluster_cyclization Cyclization Acetophenone Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone) Acetophenone->Chalcone Claisen-Schmidt Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation Sat_Alcohol Saturated Alcohol (Desired Intermediate) Chalcone->Sat_Alcohol Selective Reduction (NaBH₄) Unsat_Alcohol Unsaturated Alcohol (Side Product) Chalcone->Unsat_Alcohol Partial Reduction Sat_Ketone Saturated Ketone (Side Product) Chalcone->Sat_Ketone Partial Reduction Fisetinidol 3,4',7-Trihydroxyflavan (Fisetinidol) Sat_Alcohol->Fisetinidol Acid-Catalyzed Cyclization

Caption: Synthetic pathway for Fisetinidol highlighting key intermediates and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Chalcone Analyze Chalcone Intermediate (TLC, NMR) Start->Check_Chalcone Check_Reduction Analyze Reduction Products (TLC, HPLC) Check_Chalcone->Check_Reduction Chalcone OK Optimize_Condensation Optimize Claisen-Schmidt (Base, Temp, Time) Check_Chalcone->Optimize_Condensation Incomplete Reaction Check_Cyclization Analyze Final Mixture (HPLC, NMR) Check_Reduction->Check_Cyclization Reduction OK Optimize_Reduction Optimize Reduction (Reagent, Temp) Check_Reduction->Optimize_Reduction Side Products Detected Optimize_Cyclization Optimize Cyclization (Acid, Time) Check_Cyclization->Optimize_Cyclization Incomplete Reaction Purification Purify Final Product (Column Chromatography, HPLC) Check_Cyclization->Purification Reaction OK Optimize_Condensation->Check_Chalcone Optimize_Reduction->Check_Reduction Optimize_Cyclization->Check_Cyclization

Caption: A logical workflow for troubleshooting common issues in Fisetinidol synthesis.

References

Technical Support Center: Purity Assessment of Synthetic 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 3,4,4',7-Tetrahydroxyflavan.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of synthetic this compound?

A1: The primary analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is widely used for quantitative purity analysis, while LC-MS/MS is employed for impurity identification by determining molecular weights and fragmentation patterns.[1][2] NMR spectroscopy is crucial for structural elucidation and confirmation of the desired compound.[1]

Q2: What are the expected molecular formula and molecular weight of this compound?

A2: The molecular formula of this compound is C₁₅H₁₄O₅, and its molecular weight is approximately 274.272 g/mol .[1] This information is critical for mass spectrometry analysis.

Q3: What are the common types of impurities that might be present in synthetic this compound?

A3: Impurities in synthetic this compound can originate from various sources:

  • Synthesis-related impurities: These include unreacted starting materials (e.g., resorcinol, 3,4-dihydroxybenzaldehyde), reagents, catalysts, and by-products from side reactions.[3][4][5]

  • Degradation products: Flavonoids can degrade under conditions of hydrolysis (acidic or basic), oxidation, and photolysis.[6][7][8] Degradation can involve the opening of the heterocyclic C-ring.[6]

  • Residual solvents: Solvents used during synthesis and purification may remain in the final product.

Q4: How can I identify an unknown impurity peak in my HPLC chromatogram?

A4: Identifying an unknown impurity typically involves a multi-step approach. A logical workflow for this process is outlined below.

start Unknown Peak in HPLC lcms LC-MS/MS Analysis start->lcms Obtain m/z nmr Preparative HPLC & NMR start->nmr Isolate impurity forced_degradation Forced Degradation Studies start->forced_degradation Compare retention times db_search Database Search (e.g., literature, spectral libraries) lcms->db_search Compare fragmentation structure_elucidation Structure Elucidation nmr->structure_elucidation db_search->structure_elucidation forced_degradation->structure_elucidation impurity_synthesis Impurity Synthesis & Confirmation structure_elucidation->impurity_synthesis end Impurity Identified impurity_synthesis->end

Workflow for Unknown Impurity Identification.

Q5: What are the typical purity specifications for synthetic flavonoids like this compound?

A5: Commercially available reference standards of this compound typically have a purity of 95% to 99%, as determined by HPLC-DAD or HPLC-ELSD.[1] For pharmaceutical applications, stricter purity requirements are often necessary, and any impurity present above 0.1% may need to be identified and characterized.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.[9] - Inappropriate mobile phase pH.[1] - Column contamination or degradation.[8][10]- Lower the mobile phase pH to 2.5-3.5 to suppress silanol (B1196071) ionization.[9] - Use an end-capped column to minimize exposed silanols.[9] - Flush the column with a strong solvent to remove contaminants.[9] - If the issue persists, replace the column.[11]
Peak Fronting - Sample overload. - Collapsed column bed.[9]- Reduce the injection volume or sample concentration. - Replace the column if the bed has collapsed.[9]
Split Peaks - Partially blocked column frit.[11] - Column void or channeling.- Back-flush the column to dislodge particulates from the frit.[11] - If a void is suspected, the column may need to be replaced.
Retention Time Drift - Changes in mobile phase composition. - Fluctuations in column temperature. - Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and ensure a consistent flow rate.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the injection sequence. - Run blank injections to identify the source of contamination.
Data Interpretation Troubleshooting
Problem Potential Cause Troubleshooting Steps
Unexpected m/z in Mass Spectrum - Presence of an unknown impurity. - Formation of adducts (e.g., with sodium, potassium, or acetonitrile).- Analyze the sample with high-resolution mass spectrometry to obtain an accurate mass and predict the elemental composition. - Check for common adducts by looking for masses corresponding to [M+Na]⁺, [M+K]⁺, or [M+ACN+H]⁺.
Ambiguous NMR Spectrum - Sample contains a mixture of impurities. - Poor signal-to-noise ratio.- Purify the sample using preparative HPLC to isolate the main compound. - Increase the number of scans or use a higher field strength NMR instrument.
Inconsistent Purity Results - Method variability. - Sample instability.- Validate the analytical method for precision, accuracy, and linearity.[12] - Investigate the stability of this compound under the analytical conditions.

Experimental Protocols

HPLC-DAD Method for Purity Assessment (General Protocol)

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 0.6 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection Wavelength: 280 nm (for flavanones) and 350 nm for potential flavonoid impurities.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthetic this compound in methanol (B129727) or the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

LC-MS/MS Method for Impurity Identification (General Protocol)
  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Conditions: Similar to the HPLC-DAD method described above.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Scan Mode: Full scan mode to detect all ions and product ion scan (MS/MS) mode to obtain fragmentation patterns of selected parent ions.

  • Data Analysis: The fragmentation patterns of unknown peaks can be compared to those of known flavonoids or used for structural elucidation.[2] The retro-Diels-Alder (RDA) fragmentation is a common pathway for flavonoids and can help identify the substitution pattern on the A and B rings.[1]

NMR Spectroscopy for Structural Confirmation
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in the deuterated solvent.

Quantitative Data Tables

Table 1: Representative HPLC-DAD Method Validation Parameters for Flavonoid Analysis

ParameterTypical Value/RangeReference
Linearity (r²)> 0.999[12]
Limit of Detection (LOD)0.01 - 0.2 µg/mL[12][13]
Limit of Quantitation (LOQ)0.03 - 0.6 µg/mL[12][13]
Precision (RSD%)< 5%[12]
Accuracy (Recovery %)90 - 110%[12]

Table 2: Representative Mass Spectrometry Data for Tetrahydroxyflavonoids

Ion Typem/z (example)InterpretationReference
[M-H]⁻287Deprotonated molecule[9]
Fragment 1161Result of C-ring cleavage[9]
Fragment 2125Result of C-ring cleavage[9]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for a Tetrahydroxyflavanone Skeleton

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
25.2 - 5.478 - 80
32.6 - 3.142 - 44
4-195 - 197
5-163 - 165
65.8 - 6.095 - 97
7-166 - 168
85.8 - 6.094 - 96
1'-128 - 130
2'6.8 - 7.0114 - 116
3'-144 - 146
4'-144 - 146
5'6.7 - 6.9115 - 117
6'6.7 - 6.9119 - 121

Visualizations

Logical Workflow for Purity Assessment

start Synthetic this compound hplc HPLC-DAD Purity Check start->hplc pass Purity ≥ 95% AND No significant impurities hplc->pass fail Purity < 95% OR Significant impurities present hplc->fail lcms LC-MS/MS Impurity ID characterize Impurity Characterization lcms->characterize nmr NMR Structural Confirmation release Release for Use nmr->release pass->nmr fail->lcms repurify Repurification fail->repurify repurify->hplc

Purity Assessment Workflow.

Potential Impurity Sources in Synthesis

cluster_synthesis Synthesis cluster_degradation Degradation starting_materials Starting Materials (e.g., Resorcinol, 3,4-Dihydroxybenzaldehyde) impurities Potential Impurities in This compound starting_materials->impurities reagents Reagents & Catalysts reagents->impurities side_reactions Side Reactions side_reactions->impurities hydrolysis Hydrolysis (Acid/Base) hydrolysis->impurities oxidation Oxidation oxidation->impurities photolysis Photolysis photolysis->impurities

Sources of Potential Impurities.

References

Technical Support Center: Storage and Handling of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,4,4',7-Tetrahydroxyflavan to prevent its oxidation and degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: Like many flavonoids, this compound is susceptible to degradation induced by several factors, including:

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can trigger photochemical reactions and accelerate degradation.

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[1]

  • pH: Flavonoids are often unstable in neutral to alkaline conditions, with increased degradation rates observed at higher pH values.[2][3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in an amber or opaque container.

  • Form: Store as a dry, solid powder. If in solution, use a non-aqueous, aprotic solvent and store at low temperatures.

Q3: How can I visually detect if my sample of this compound has degraded?

A3: A visible color change, often to a yellow or brownish hue, can be an indicator of oxidation or degradation. However, significant degradation can occur before any color change is apparent. Therefore, analytical methods such as HPLC or LC-MS are necessary for accurate assessment of purity.

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods due to increased instability. If temporary storage in solution is necessary, use a dry, aprotic solvent, and keep the solution at a low temperature (-20°C or below) under an inert atmosphere. Aqueous solutions, especially at neutral or alkaline pH, should be avoided for storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or poor results in biological assays. Degradation of the compound leading to lower active concentration or interfering degradation products.Verify the purity of your this compound stock using a suitable analytical method like HPLC-UV. Prepare fresh solutions before each experiment.
Discoloration of the solid compound or solution. Oxidation of the flavonoid.Discard the discolored sample. Ensure future storage is under an inert atmosphere (argon or nitrogen) and protected from light.
Precipitate formation in a stored solution. Degradation products may be less soluble. The compound itself may be unstable in the chosen solvent over time.Prepare fresh solutions for each use. If a stock solution is necessary, consider filtering it before use and re-verifying the concentration.
Inconsistent results between experiments. Inconsistent handling and storage of the compound.Standardize your protocol for handling and storing this compound. Ensure all users follow the same best practices.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Given the known instability of flavonoids in basic conditions, shorter time points may be necessary.[2][3][4]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated HPLC-UV method to quantify the remaining percentage of this compound and detect the formation of degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation kinetics, which for many flavonoids follows first-order kinetics.[5][6]

Quantitative Data

The following tables provide illustrative data on the stability of flavonoids structurally similar to this compound under different conditions.

Table 1: Illustrative Degradation of Flavan-3-ols under Different pH Conditions

CompoundpHIncubation Time (hours)Remaining Compound (%)Reference
(-)-Epicatechin1.82~100[3][4]
(+)-Catechin1.82~100[3][4]
(-)-Epicatechin7.424~20[3]
(+)-Catechin7.424>20[3]
(-)-Epicatechin8.52<10[3][4]
(+)-Catechin8.52<10[3][4]

Table 2: Illustrative Thermal Degradation Kinetics of Flavonoids

CompoundTemperature (°C)Rate Constant (k) (min⁻¹)Half-life (t½) (min)Reference
Quercetin-3-glucoside801.5 x 10⁻²46.2[5]
Quercetin-3-glucoside1202.6 x 10⁻²26.7[5]
Epicatechin1300.0234.7[7]
Catechin (B1668976)130- (formation observed)-[7]

Visualizations

degradation_pathway cluster_main Oxidative Degradation Pathway of this compound A This compound B Quinone Intermediate A->B Oxidation (O₂, light, metal ions) C Ring Fission Products B->C Further Oxidation/ Hydrolysis D Polymerized Products B->D Polymerization

Caption: Hypothetical oxidative degradation pathway of this compound.

experimental_workflow cluster_workflow Workflow for Forced Degradation Study start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate % Degradation and Degradation Rate analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Inconsistent Experimental Results problem Inconsistent Results check_purity Check Purity of Stock (HPLC, LC-MS) problem->check_purity degraded Degraded check_purity->degraded Yes pure Pure check_purity->pure No prepare_fresh Prepare Fresh Stock from Solid degraded->prepare_fresh review_storage Review Storage Conditions (Temp, Light, Atmosphere) pure->review_storage improper_storage Improper review_storage->improper_storage Yes proper_storage Proper review_storage->proper_storage No implement_best_practices Implement Best Practices for Storage improper_storage->implement_best_practices review_protocol Review Experimental Protocol proper_storage->review_protocol

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Cell toxicity issues with high concentrations of 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of 3,4,4',7-Tetrahydroxyflavan.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death at high concentrations of this compound. Is this expected?

A1: Yes, it is not unexpected to observe cytotoxicity with high concentrations of flavonoids like this compound. While flavonoids are often studied for their antioxidant properties at lower concentrations, at higher concentrations, they can exhibit pro-oxidant activity, leading to increased intracellular reactive oxygen species (ROS), cellular damage, and ultimately cell death.[1][2][3] The specific cytotoxic concentration can vary depending on the cell type and experimental conditions.

Q2: What are the likely mechanisms behind the observed cell toxicity?

A2: High concentrations of flavonoids can induce cell death through several mechanisms, primarily apoptosis (programmed cell death).[4][5] This can be initiated through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases (e.g., caspase-9 and -3) that execute apoptosis.[4][6]

  • The Extrinsic (Death Receptor) Pathway: This is triggered by the binding of ligands to death receptors on the cell surface, activating another cascade of caspases (e.g., caspase-8 and -3).[6][7]

Several signaling pathways are often modulated by flavonoids to induce apoptosis, including the PI3K/Akt, MAPK, and NF-κB pathways.[4][7][8]

Q3: How do I interpret the IC50 value for this compound in our cytotoxicity assays?

A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound that is required to inhibit a biological process (in this case, cell viability) by 50%. A lower IC50 value indicates a more potent cytotoxic effect.[9] When interpreting your IC50 value, it's crucial to consider the specific cell line used, the duration of exposure, and the assay method, as these factors can significantly influence the result. For context, IC50 values for flavonoids can range from low micromolar to higher concentrations depending on the compound and the cancer cell line being tested.[10]

Q4: Could the this compound be directly interfering with our MTT assay and giving a false positive for cytotoxicity?

A4: Yes, this is a possibility. The MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by metabolically active cells. Flavonoids, being polyphenolic compounds, can have reducing properties that may lead to the direct reduction of the MTT reagent, independent of cell viability.[11][12] This would result in a color change that could be misinterpreted as higher cell viability (lower toxicity). Conversely, some colored flavonoids can interfere with the absorbance reading of the formazan product. It is crucial to include proper controls to rule out such interference.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assay

High variability in your results can obscure the true effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down to resuspend cells between dispensing into wells. To minimize the "edge effect," consider not using the outermost wells of the plate or filling them with sterile PBS or media.[13]
Inaccurate Pipetting Regularly calibrate your pipettes. Use a multi-channel pipette for adding reagents to minimize well-to-well variation.[13]
Precipitation of Compound Visually inspect the wells after adding this compound. If precipitation is observed, you may need to adjust the solvent or the final concentration. Ensure the solvent concentration is consistent across all wells and is at a non-toxic level (e.g., DMSO usually <0.5%).[13]
Issue 2: Unexpectedly High or Low Absorbance Readings in MTT Assay

Anomalous absorbance readings can lead to misinterpretation of the cytotoxicity data.

Potential Cause Recommended Solution
Incorrect Cell Number The number of cells seeded per well should be within the linear range of the assay for your specific cell line. Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response, typically aiming for an absorbance between 0.75 and 1.25 for the untreated control.[13]
Compound Interference To check if this compound is directly reducing the MTT reagent, set up a control plate with media, MTT reagent, and your compound at various concentrations, but without cells.[12] If you observe a color change, your compound is interfering with the assay. Consider using an alternative viability assay like the LDH or CyQUANT assay.[14]
Contamination Microbial contamination can reduce the MTT reagent, leading to falsely high readings of cell viability. Visually inspect your plates for any signs of contamination before adding the MTT reagent. Always maintain a sterile technique.[13]
Incomplete Solubilization of Formazan Crystals Ensure you are using a sufficient volume of a suitable solubilization solvent (e.g., DMSO, acidified isopropanol). After adding the solvent, gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution. Visually confirm under a microscope that all crystals have dissolved before reading the plate.[12]

Quantitative Data Summary

FlavonoidCell LineAssayIC50 (µM)Exposure Time (h)
QuercetinVERO and MDCK cellsMTT465.41 µM and 219.44 µM, respectively48
7,3',4'-TrihydroxyflavoneRAW264.7 (2D)Not specified> 60 µM (non-toxic below this)Not specified
6,3',4'-TrihydroxyflavoneRAW264.7 (2D)Not specified> 30 µM (non-toxic below this)Not specified

Note: The cytotoxicity of flavonoids is highly dependent on their chemical structure, the cell line tested, and the experimental conditions.[15]

Experimental Protocols

Protocol: MTT Assay for Assessing Cell Viability

This protocol provides a general framework for evaluating the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density (determined from a preliminary titration experiment).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in a complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent used for the highest compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compound (24-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment add_mtt Add MTT Reagent (2-4h incubation) treatment->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

signaling_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway compound High Concentration This compound death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondria Mitochondria compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_flow rect_node rect_node start Inconsistent Cytotoxicity Results? variability High Variability between Replicates? start->variability absorbance Unexpected Absorbance Readings? variability->absorbance No rect_node_variability Check Cell Seeding and Pipetting Accuracy variability->rect_node_variability Yes interference Compound Interference with Assay? absorbance->interference Yes end_node Refine Protocol and Re-run absorbance->end_node No interference->end_node No rect_node_interference Run 'Compound Only' Control Consider Alternative Assay (LDH, etc.) interference->rect_node_interference Yes rect_node_variability->absorbance rect_node_interference->end_node

References

Technical Support Center: Navigating Inconsistent Bioactivity for 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Researchers investigating the bioactivity of 3,4,4',7-Tetrahydroxyflavan may encounter variability in their results, a common challenge when working with flavonoids. Direct literature on this specific flavan (B184786) is limited, making it crucial to understand the broader factors that influence the outcomes of bioactivity assays for this class of compounds. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these inconsistencies, drawing on established principles of flavonoid research and data from structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my antioxidant assay results for this compound inconsistent between different methods (e.g., DPPH, ABTS, FRAP)?

A1: Inconsistent results across different antioxidant assays are common and often arise from the distinct chemical mechanisms each assay employs.[1] Assays are generally based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]

  • HAT-based assays (e.g., ORAC) measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[1]

  • SET-based assays (e.g., DPPH, FRAP) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[1] The ABTS assay can proceed via both mechanisms.[1]

Different flavonoids exhibit varying efficiencies in these reactions, leading to different measured antioxidant capacities. For a comprehensive profile, it is recommended to use a panel of assays covering both HAT and SET mechanisms.[1]

Q2: I'm observing significant batch-to-batch variability in my cell-based assay results. What could be the cause?

A2: Batch-to-batch variability can stem from several factors related to the compound itself and the experimental setup:

  • Compound Purity and Stability: Ensure the purity of your this compound stock. Flavonoids can degrade in solution, especially when exposed to light, high temperatures, or non-optimal pH. It is advisable to use freshly prepared solutions for each experiment. Some flavonols have been shown to degrade in boiling water, for instance.[3]

  • Solubility and Aggregation: Flavonoids often have poor aqueous solubility and can aggregate in assay media, leading to inconsistent effective concentrations.[4][5] The use of a suitable solvent (like DMSO) and ensuring it is fully dissolved before adding to aqueous media is critical. The final solvent concentration should be kept low and consistent across all experiments.

  • Cellular Factors: The metabolic state, passage number, and density of your cells can significantly impact their response. It is crucial to standardize cell culture conditions. Furthermore, cellular uptake and metabolism can vary, altering the intracellular concentration and form of the flavonoid.[6][7][8][9]

Q3: My colorimetric assay results (e.g., DPPH, MTT) are not reproducible. Could the compound be interfering with the assay?

A3: Yes, flavonoids can interfere with colorimetric assays. Many flavonoids are colored and their absorbance can overlap with that of the assay's chromogen, leading to inaccurate readings.[1] For assays like DPPH, it's essential to run a sample blank (containing the flavonoid but not the DPPH reagent) to correct for the compound's intrinsic absorbance.[1] Some studies have also found that commonly used viability assays like MTT can be unreliable for certain flavonoids due to their chemical reactivity.[10]

Q4: Does the form of the flavonoid (aglycone vs. glycoside) matter for bioactivity?

A4: Absolutely. Glycosylation, the attachment of sugar moieties, significantly alters a flavonoid's properties.[11][12][13]

  • Solubility and Bioavailability: Glycosylation generally increases water solubility and bioavailability.[11][13]

  • Bioactivity: The aglycone (non-sugar-bound) form is often more potent in in vitro assays. However, glycosylation can enhance specific bioactivities.[13][14] The position and type of sugar are also important.[13] In vivo, glycosides may be hydrolyzed by enzymes to their aglycone forms before absorption.[7][9]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Antioxidant Assays
Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between replicates. 1. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 2. Incomplete Solubilization: The compound is not fully dissolved, leading to concentration errors. 3. Reagent Degradation: The radical solution (e.g., DPPH) has degraded due to light exposure.[15]1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Visually inspect for precipitates. Briefly vortex or sonicate the stock solution before making dilutions. 3. Prepare fresh radical solutions for each experiment and store them protected from light.[15]
IC50 values differ significantly from day to day. 1. Variable Incubation Time: Reaction times are not standardized.[15] 2. Temperature Fluctuations: Assays are sensitive to temperature changes. 3. Solvent Evaporation: In 96-well plates, evaporation can concentrate reactants.1. Use a precise timer and standardize the incubation period for all samples and standards. 2. Perform incubations in a temperature-controlled environment. 3. Use plate sealers to minimize evaporation during incubation.
Sample absorbance is higher than the negative control. 1. Compound Color Interference: The flavonoid's natural color absorbs at the assay wavelength.[15]1. For each concentration, prepare a sample blank containing the compound and solvent but no radical. Subtract the blank's absorbance from the sample's absorbance.[15]
Guide 2: Discrepancies in Anti-Inflammatory Cell-Based Assays
Problem Potential Cause Troubleshooting Steps
Low or no inhibitory effect at expected concentrations. 1. Poor Cellular Uptake: The compound may not efficiently cross the cell membrane.[6][8] 2. Metabolic Inactivation: Cells may rapidly metabolize the compound into less active forms.[6][7] 3. Compound Instability in Media: The flavonoid may degrade in the cell culture medium over the experiment's duration.1. Verify cellular uptake using techniques like HPLC or LC-MS on cell lysates. 2. Analyze cell culture supernatant and lysates for metabolites. 3. Assess the stability of the compound in cell culture media over time by incubating it without cells and measuring its concentration.
High cytotoxicity observed, confounding anti-inflammatory results. 1. Inaccurate Viability Assay: The chosen cytotoxicity assay (e.g., MTT) may be giving false positives due to chemical interaction with the flavonoid.[10] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Use a different viability assay based on a different principle, such as Trypan Blue exclusion (membrane integrity) or CellTiter-Glo (ATP content). Compare results from multiple methods. 2. Ensure the final DMSO concentration is below a non-toxic level (typically <0.5%) and is consistent across all wells, including controls.
Results vary between different cell lines. 1. Different Metabolic Capacities: Cell lines have different expression levels of metabolic enzymes that can modify flavonoids.[16] 2. Differential Signaling Pathways: The targeted inflammatory pathway may be regulated differently in various cell lines.1. Be aware that results are cell-line specific. Choose cell lines relevant to your research question. 2. Characterize the key inflammatory signaling pathways in your chosen cell lines to ensure they are appropriate models.

Quantitative Data on Structurally Related Flavonoids

Disclaimer: The following data is for flavonoids structurally similar to this compound and should be used as a reference for comparative purposes only.

Table 1: Antioxidant Activity (IC50 Values) of Related Flavonoids

CompoundAssayIC50 (µM)Reference
7,3',4'-TrihydroxyflavoneROS Scavenging2.71[11]
6,3',4'-TrihydroxyflavoneROS Scavenging3.02[11]
3',4',5-TrihydroxyflavoneDPPH Scavenging~20-30[7]
Quercetin (3,5,7,3',4'-Pentahydroxyflavone)DPPH Scavenging55.1 (in Alamar Blue assay)[10]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)OATP2B1 Inhibition3.9[17]

Table 2: Anti-Inflammatory Activity of Related Flavonoids

CompoundCell LineEffectIC50 / ConcentrationReference
7,3',4'-TrihydroxyflavoneRAW 264.7NO Inhibition~12.0 µM (for c-Src binding)[11]
LuteolinRat SplenocytesiNOS InhibitionComplete Inhibition[18]
Apigenin (5,7,4'-Trihydroxyflavone)Rat SplenocytesiNOS InhibitionComplete Inhibition[18]
QuercetinRat SplenocytesiNOS InhibitionComplete Inhibition[18]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay (96-Well Plate Format)
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727). Keep it stored in an amber bottle at 4°C.[15]

    • Prepare a series of standard solutions (e.g., Trolox or Ascorbic Acid) in methanol (e.g., 0-100 µM).

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • Add 20 µL of sample, standard, or methanol (for blank control) to respective wells of a 96-well plate.

    • To correct for sample color, add 20 µL of each sample concentration to separate wells, followed by 180 µL of methanol (these are the sample blanks).[1]

    • Add 180 µL of the DPPH solution to all wells except the sample blanks.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Corrected Sample Absorbance = Absorbance (Sample with DPPH) - Absorbance (Sample Blank).

    • % Inhibition = [(Absorbance of Control - Corrected Sample Absorbance) / Absorbance of Control] x 100.

    • Plot the % Inhibition against the concentration to determine the IC50 value.

Protocol 2: General Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., Trypan Blue or CellTiter-Glo) on the remaining cells to ensure the observed reduction in NO is not due to cytotoxicity.

Visualizations

Signaling Pathways

Below are diagrams of key inflammatory signaling pathways often modulated by flavonoids. These pathways are likely relevant to the bioactivity of this compound.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates Transcription Flavanoid This compound (Hypothesized) Flavanoid->IKK Inhibits? Flavanoid->NFkB_nuc Inhibits? IkB_NFkB IκBα NF-κB IkB_NFkB:f1->NFkB Releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK_Pathway Stimulus Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates Nucleus Nucleus Genes Inflammatory Response AP1_nuc->Genes Regulates Transcription Flavanoid This compound (Hypothesized) Flavanoid->MAPKK Inhibits? JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Nucleus Nucleus Genes Gene Expression STAT_dimer_nuc->Genes Flavanoid This compound (Hypothesized) Flavanoid->JAK Inhibits? Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_validation Validation & Analysis Compound This compound (Check Purity, Solubility) Assay Perform Assay (e.g., Antioxidant, Anti-inflammatory) Compound->Assay Cells Standardize Cell Culture (Passage #, Density) Cells->Assay Controls Include Proper Controls (Vehicle, Positive, Blanks) Viability Assess Cytotoxicity (Use multiple methods) Assay->Viability Data Analyze Data (Calculate IC50, Stats) Viability->Data Troubleshoot Inconsistent Results? Data->Troubleshoot Review Review Protocol (Consult this Guide) Troubleshoot->Review Yes

References

Navigating the Synthesis of 3,4,4',7-Tetrahydroxyflavan: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex polyphenolic compounds like 3,4,4',7-Tetrahydroxyflavan presents a series of unique challenges. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach involves a multi-step synthesis starting with a Claisen-Schmidt condensation to form a chalcone (B49325) precursor. This is followed by an intramolecular cyclization to yield a flavanone (B1672756), which is then reduced to the final this compound product. Due to the numerous hydroxyl groups, a protection-deprotection strategy is often necessary to prevent unwanted side reactions.

Q2: Why are protecting groups necessary for this synthesis?

A2: The four hydroxyl groups on the flavan (B184786) backbone are susceptible to reaction under various conditions used during the synthesis. Protecting these groups, for instance as methoxymethyl (MOM) ethers, ensures that the desired reactions occur at the correct positions and prevents the formation of a complex mixture of byproducts.[1] The choice of protecting group is critical and should be stable during the condensation and cyclization steps but easily removable at the end of the synthesis.

Q3: What are the main challenges in scaling up the synthesis of this compound?

A3: Key challenges include:

  • Low Yields: Each step of the multi-step synthesis can have an associated loss of product, leading to a low overall yield.

  • Side Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts, complicating purification.

  • Purification Difficulties: The high polarity of the final product and the presence of structurally similar impurities can make purification by traditional column chromatography challenging.

  • Stereoselectivity: The reduction of the flavanone precursor can lead to different stereoisomers of the final product. Controlling this stereoselectivity can be a significant hurdle.[2]

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of each reaction step. For final product characterization, High-Performance Liquid Chromatography (HPLC) is essential for assessing purity. Structural confirmation is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3]

Troubleshooting Guides

This guide is designed to help you navigate common experimental hurdles in a question-and-answer format.

Low Overall Reaction Yield

Q: My overall reaction yield for the synthesis is consistently low. What are the likely causes and how can I improve it?

A: Low yields in this multi-step synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reactions: Monitor the progress of each step (condensation, cyclization, reduction) using TLC. If a reaction stalls, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.

  • Side Reactions: The formation of byproducts is a common cause of low yields. For the Claisen-Schmidt condensation, self-condensation of the ketone can be an issue.[4] During cyclization, alternative cyclization pathways can lead to aurones instead of flavanones.[5] In the reduction step, over-reduction or incomplete reduction can occur. Optimizing reaction conditions and ensuring the use of appropriate protecting groups can minimize these side reactions.

  • Purification Losses: Polyhydroxylated flavonoids can be challenging to purify. They may adhere strongly to silica (B1680970) gel, leading to losses during column chromatography. Consider using a different stationary phase or employing preparative HPLC for purification.[6]

  • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous, as moisture and impurities can significantly impact reaction efficiency.

Issues with the Claisen-Schmidt Condensation

Q: I am observing a low yield of the chalcone precursor. What could be the problem?

A: The Claisen-Schmidt condensation is a critical first step. Here are some common issues and solutions:

Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficient base catalyst.Increase the amount of base (e.g., NaOH or KOH) or try a stronger base.
Low reaction temperature.Gently heat the reaction mixture to drive the reaction to completion.
Poor solubility of reactants.Use a co-solvent to improve solubility.
Formation of Side Products Self-condensation of the acetophenone (B1666503).Add the acetophenone slowly to the mixture of the aldehyde and base.
Cannizzaro reaction of the aldehyde.Use a milder base and lower reaction temperatures.[4]
Challenges in Flavanone Cyclization

Q: The cyclization of my chalcone to the flavanone is inefficient. How can I optimize this step?

A: The cyclization of the 2'-hydroxychalcone (B22705) is a key ring-forming step.

Problem Potential Cause Troubleshooting Steps
Low Yield of Flavanone Incorrect pH.The cyclization is often acid or base-catalyzed. Optimize the pH of the reaction mixture.
Formation of aurone (B1235358) byproduct.The reaction conditions can influence the cyclization pathway. For example, using iodine in DMSO tends to favor flavone (B191248) formation, while other conditions might lead to aurones.[7]
Reversibility of the reaction.Ensure conditions are optimized to favor the flavanone product thermodynamically.
Difficulties in the Reduction Step

Q: I am having trouble with the final reduction of the flavanone to this compound. What are the common pitfalls?

A: The reduction of the flavanone to the flavan-diol requires careful control to achieve the desired product.

Problem Potential Cause Troubleshooting Steps
Incomplete Reduction Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., NaBH₄ or catalytic hydrogenation).
Deactivated catalyst (for hydrogenation).Use fresh catalyst and ensure the reaction setup is properly purged of air.[8]
Formation of Multiple Products Lack of stereoselectivity.The choice of reducing agent and reaction conditions can influence the stereochemical outcome. Chiral catalysts or enzymatic reductions can be employed for stereoselective synthesis.[2]
Over-reduction or side reactions.Milder reducing agents like NaBH₄ are generally preferred over stronger ones like LiAlH₄ to avoid over-reduction.[9]

Experimental Protocols

The following are generalized methodologies for the key steps in the synthesis of this compound. Note that protecting groups are likely necessary for a successful synthesis. A common strategy involves the use of methoxymethyl (MOM) ethers to protect the hydroxyl groups.

Step 1: Synthesis of the Chalcone Precursor (Claisen-Schmidt Condensation)
  • Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting materials (e.g., a dihydroxyacetophenone and a dihydroxybenzaldehyde) using a suitable protecting group like MOM-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

  • Condensation: Dissolve the protected acetophenone and protected benzaldehyde (B42025) in a suitable solvent like ethanol (B145695).

  • Add a solution of a strong base (e.g., 40% aqueous KOH) dropwise to the mixture at room temperature.[1]

  • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash the solid with water, and dry. The crude chalcone can be purified by recrystallization or column chromatography.

Step 2: Cyclization to the Flavanone
  • Acid-Catalyzed Cyclization: Dissolve the protected chalcone in a solvent such as methanol (B129727).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).[2]

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the flavanone.

  • Filter, wash with water, and dry the solid product.

Step 3: Reduction to this compound
  • Deprotection: Remove the protecting groups from the flavanone using appropriate conditions (e.g., acidic hydrolysis for MOM groups).

  • Reduction:

    • Method A: Catalytic Hydrogenation: Dissolve the deprotected flavanone in a suitable solvent like ethanol or ethyl acetate. Add a catalyst, such as Palladium on carbon (Pd/C).[10] Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC). Filter off the catalyst through a pad of celite.

    • Method B: Sodium Borohydride (B1222165) Reduction: Dissolve the deprotected flavanone in a protic solvent like methanol or ethanol. Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise.[11] Stir the reaction for several hours at low temperature and then allow it to warm to room temperature. Quench the reaction carefully with water or dilute acid.

  • Work-up and Purification: After the reaction, the solvent is typically removed under reduced pressure. The crude product is then purified, often by preparative HPLC, to yield the final this compound.[6]

Data Presentation

The following tables summarize representative quantitative data for analogous flavonoid syntheses.

Table 1: Representative Yields for Chalcone and Flavanone Synthesis

StepStarting MaterialsProductReagents/ConditionsYield (%)Reference
Chalcone Synthesis Protected 2,4-dihydroxyacetophenone & 3,4-dihydroxybenzaldehydeProtected 2'-hydroxy-3,4,4'-trihydroxychalconeKOH, Ethanol, rt, 24h~70-80%[1]
Flavanone Cyclization Protected 2'-hydroxy-3,4,4'-trihydroxychalconeProtected 3',4',7-trihydroxyflavanoneH₂SO₄, Ethanol, reflux, 8h~75%[2]

Table 2: Comparison of Reduction Methods for Flavanones

Reducing AgentSubstrateProductSolventConditionsYield (%)StereoselectivityReference
Pd/C, H₂ FlavanoneFlavanEthanolrt, 24h>95%Diastereomeric mixture[10]
NaBH₄ FlavanoneFlavan-4-olMethanol0°C to rtHighDiastereomeric mixture[11]
Enzymatic (Yeast) FlavanoneChiral Flavan-4-olBuffer30°C, 24hVariableHigh[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Starting Materials (Protected Acetophenone & Benzaldehyde) Chalcone Chalcone Precursor Start->Chalcone Claisen-Schmidt Condensation Flavanone Flavanone Intermediate Chalcone->Flavanone Cyclization Deprotection Deprotection Flavanone->Deprotection Acid Hydrolysis Flavan This compound Deprotection->Flavan Reduction (e.g., Catalytic Hydrogenation)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield LowYield Low Overall Yield CheckStep Identify Low-Yielding Step (via TLC/LC-MS analysis) LowYield->CheckStep Condensation Condensation Step Issues CheckStep->Condensation Chalcone formation is poor Cyclization Cyclization Step Issues CheckStep->Cyclization Flavanone formation is poor Reduction Reduction Step Issues CheckStep->Reduction Final reduction is poor Purification Purification Losses CheckStep->Purification Significant loss after purification Condensation_Sol Optimize base concentration Improve reactant solubility Check for side reactions Condensation->Condensation_Sol Cyclization_Sol Optimize pH Modify reaction solvent/temperature Check for aurone formation Cyclization->Cyclization_Sol Reduction_Sol Increase reducing agent/catalyst Ensure catalyst activity Optimize for stereoselectivity Reduction->Reduction_Sol Purification_Sol Use alternative chromatography (e.g., Prep-HPLC) Optimize solvent system Purification->Purification_Sol

Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yields.

Protecting Group Strategy

Protecting_Group_Strategy Start Polyhydroxy Starting Material Protection Protection of -OH groups (e.g., with MOM-Cl) Start->Protection Synthesis Multi-step Synthesis (Condensation, Cyclization, Reduction) Protection->Synthesis Deprotection Deprotection (e.g., Acidic Hydrolysis) Synthesis->Deprotection FinalProduct Final Polyhydroxyflavan Deprotection->FinalProduct

Caption: Logical flow of a protecting group strategy in polyhydroxyflavan synthesis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Tetrahydroxyflavans: In Vivo vs. In Vitro Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo and in vitro efficacy of tetrahydroxyflavans, a class of flavonoid compounds recognized for their therapeutic potential. Due to the limited availability of specific data for 3,4,4',7-Tetrahydroxyflavan, this document will utilize data from structurally related and well-researched tetrahydroxyflavans to provide a representative overview of their antioxidant and anti-inflammatory properties. This approach allows for a comprehensive examination of the methodologies and expected outcomes in preclinical research for this compound class.

In Vitro Efficacy: A Foundation in Controlled Environments

In vitro studies are fundamental for the initial screening and mechanistic elucidation of a compound's biological activity. These assays are conducted in a controlled laboratory setting, often using cell-free systems or cultured cells, to assess specific biochemical or cellular effects.

Quantitative Data Summary: In Vitro Antioxidant and Anti-inflammatory Activities

The following table summarizes the in vitro efficacy of representative tetrahydroxyflavans in various antioxidant and anti-inflammatory assays.

Assay Type Target Test Compound Metric Result Reference
AntioxidantDPPH Radical ScavengingLuteolin (3',4',5,7-Tetrahydroxyflavone)IC508.5 µg/mL[1]
AntioxidantABTS Radical ScavengingQuercetin (a pentahydroxyflavone)-Dose-dependent increase in scavenging activity[2]
Anti-inflammatoryBSA Denaturation InhibitionNaringin and Chrysin (related flavonoids)% InhibitionComparable to standard drug Diclofenac[3]
Anti-inflammatoryGene Expression (LPS-stimulated THP-1 monocytes)Various FlavonoidsFold ChangeDecreased expression of IL-1β, IL-6, IL-8, TNF-α[4][5]
CytotoxicityHuman Osteosarcoma Cell Lines3,7,3′,4′-tetrahydroxyflavone derivativesIC50Varies with specific substitutions[6]
Experimental Protocols: Key In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound through its ability to scavenge free radicals.[7][8][9]

  • Principle: In the presence of an antioxidant, the purple-colored stable free radical DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.[2][10]

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.[7]

    • Varying concentrations of the test compound (e.g., a tetrahydroxyflavan) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1]

2. Anti-inflammatory Activity in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4][5]

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are treated with LPS to induce an inflammatory response, leading to the production of cytokines like TNF-α, IL-6, and IL-1β. The test compound's ability to suppress this response is quantified.[11][12]

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in an appropriate medium.

    • Cells are pre-treated with various concentrations of the tetrahydroxyflavan for a specific duration.

    • LPS is then added to the culture medium to stimulate inflammation.

    • After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., using ELISA).

    • The cells can be lysed to analyze the expression of inflammatory proteins (e.g., iNOS, COX-2) via Western blotting or gene expression via RT-qPCR.[12]

Visualization: In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Compound Preparation cluster_assay Assay cluster_analysis Data Analysis compound Tetrahydroxyflavan dissolve Dissolve in Solvent (e.g., DMSO) compound->dissolve dilute Prepare Serial Dilutions dissolve->dilute assay_setup Add to Assay System (e.g., DPPH solution or Cell Culture) dilute->assay_setup incubation Incubate assay_setup->incubation measurement Measure Response (e.g., Absorbance, Cytokine Levels) incubation->measurement data_proc Process Raw Data measurement->data_proc calc Calculate % Inhibition / IC50 data_proc->calc stats Statistical Analysis calc->stats

A typical workflow for in vitro efficacy testing.

In Vivo Efficacy: Assessing Performance in a Living System

In vivo studies are crucial for evaluating the overall therapeutic efficacy, pharmacokinetics, and safety of a compound in a whole, living organism. These studies provide insights that cannot be obtained from in vitro models alone.

Quantitative Data Summary: In Vivo Anti-inflammatory and Antioxidant Activities

The following table presents a summary of the in vivo efficacy of representative flavonoids in animal models.

Model Species Test Compound Dosage Effect Reference
Carrageenan-Induced Paw EdemaRat3',4',7,8-tetrahydroxy-3-methoxyflavone2.5, 5, 10, 15 mg/kg67.09% reduction in edema after 5 hours[13]
Carrageenan-Induced Paw EdemaRatDihydroxyflavone derivatives50 mg/kg81-88% inhibition of inflammation[14]
LPS-Induced Acute Lung InjuryMouseTheaflavin-3,3'-digallate (B1259011) (a polyphenol)-Attenuated the severity of lung injury[11]
Oxidative Stress ModelRatMimosa pudica extract (rich in flavonoids)-Increased levels of antioxidant enzymes (SOD, CAT, GSH) in the brain[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for screening the acute anti-inflammatory activity of compounds.[14]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema. The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

  • Methodology:

    • Rats are randomly divided into control and treatment groups.

    • The test compound (tetrahydroxyflavan) is administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

    • After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.

    • The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Visualization: In Vivo Experimental Workflow

in_vivo_workflow cluster_animal Animal Model cluster_treatment Treatment & Induction cluster_eval Evaluation acclimatize Acclimatize Animals grouping Randomize into Groups (Control, Vehicle, Treatment) acclimatize->grouping administer Administer Compound grouping->administer induce Induce Pathology (e.g., Carrageenan Injection) administer->induce measure Measure Outcomes (e.g., Paw Volume, Biomarkers) induce->measure collect Collect Tissues/Blood measure->collect analyze Analyze Samples collect->analyze

A generalized workflow for in vivo efficacy studies.

Modulation of Cellular Signaling Pathways

Flavonoids exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these interactions is key to elucidating their mechanism of action.

Several studies suggest that flavonoids, including tetrahydroxyflavans, can modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18] Flavonoids have been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[16] Additionally, they can influence the phosphorylation of MAPK proteins, which are involved in cellular responses to a variety of stimuli.[11]

Visualization: Simplified NF-κB Signaling Pathway

nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus Translocates nfkb_ikb->nfkb IκBα degradation releases NF-κB genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Induces thf Tetrahydroxyflavan thf->ikk Inhibits

Inhibition of the NF-κB pathway by Tetrahydroxyflavans.

Conclusion: Bridging the Gap Between Benchtop and Bedside

The comparison of in vivo and in vitro data is essential for the comprehensive evaluation of a therapeutic candidate. In vitro assays provide rapid, high-throughput screening and valuable mechanistic insights in a controlled environment. However, they lack the complexity of a whole organism.

Conversely, in vivo studies offer a more clinically relevant assessment of efficacy, taking into account metabolic processes, bioavailability, and potential off-target effects. The data on related tetrahydroxyflavans demonstrate promising antioxidant and anti-inflammatory activities in both settings. Future research on this compound should aim to directly correlate findings from both in vitro and in vivo models to build a robust preclinical data package for potential therapeutic development.

References

A Comparative Guide to the Mechanism of Action of 3',4',7,8-Tetrahydroxyflavone and Alternative BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of the natural product 3',4',7,8-tetrahydroxyflavone, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[1] Its performance is objectively compared with established synthetic BRD4 inhibitors, offering a valuable resource for researchers investigating epigenetic modulation in cancer and other diseases.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones, playing a crucial role in the regulation of gene transcription, particularly of oncogenes like c-Myc. This has established BRD4 as a significant therapeutic target in various cancers. 3',4',7,8-tetrahydroxyflavone has emerged as a novel, natural product-based BRD4 inhibitor with a unique selectivity profile. This guide delves into its mechanism of action, supported by experimental data, and compares it with prominent pan-BET and selective inhibitors.

Mechanism of Action: BRD4 Inhibition and Downstream Effects

3',4',7,8-tetrahydroxyflavone exerts its biological effects by selectively inhibiting the second bromodomain (BD2) of BRD4.[1] BRD4 possesses two bromodomains, BD1 and BD2, which are involved in binding to acetylated histones and recruiting transcriptional machinery. By selectively binding to BD2, 3',4',7,8-tetrahydroxyflavone disrupts the interaction between BRD4 and acetylated chromatin, leading to the downregulation of target gene expression. A key downstream target of BRD4 is the proto-oncogene c-Myc. Inhibition of BRD4 by 3',4',7,8-tetrahydroxyflavone leads to a significant reduction in both c-Myc mRNA and protein levels, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor Action Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to BD1/BD2 PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates cMyc_Gene c-Myc Gene PolII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Translates Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes THF 3',4',7,8-Tetrahydroxyflavone THF->BRD4 Inhibits BD2

BRD4-c-Myc signaling pathway and the inhibitory action of 3',4',7,8-tetrahydroxyflavone.

Comparative Performance Data

The following tables summarize the biochemical potency and cellular activity of 3',4',7,8-tetrahydroxyflavone in comparison to other well-characterized BRD4 inhibitors.

Table 1: Biochemical Potency of BRD4 Inhibitors
CompoundTargetIC50 (BD1)IC50 (BD2)Selectivity (BD1/BD2)Assay
3',4',7,8-Tetrahydroxyflavone BRD417.9 µM[1]204 nM[1]~88-fold for BD2[1]AlphaScreen
JQ1Pan-BET77 nM33 nMPan-BETTR-FRET
I-BET762 (GSK525762)Pan-BET32.5-42.5 nM-Pan-BETAlphaScreen
OTX015 (MK-8628)Pan-BETBinds to BRD2/3/4Binds to BRD2/3/4Pan-BET-
ABBV-744BET (BD2 selective)>100-fold selectivity for BD2Highly potentBD2 Selective-
Table 2: Cellular Potency of BRD4 Inhibitors in MV4-11 Acute Myeloid Leukemia Cells
CompoundGI50 / IC50Assay
3',4',7,8-Tetrahydroxyflavone 30.17 µM[2]CCK8
JQ10.91 µM[2]CCK8
I-BET762 (GSK525762)25-150 nM (in various prostate cancer lines)Growth Assay
OTX015 (MK-8628)170 nMMTT
ABBV-744Potent anti-proliferative activity in AML cell lines-

Note: Direct comparative GI50/IC50 values in the same cell line under identical conditions are limited in the publicly available literature. The data presented is compiled from various sources and should be interpreted with this in mind.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of BRD4 inhibitors.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition

This assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged BRD4 bromodomain.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_incubation Incubation Steps cluster_detection Signal Detection Reagent_Prep Prepare Assay Buffer, BRD4-GST, Biotin-Histone Peptide, and Inhibitor Dilutions Plate_Setup Add BRD4, Peptide, and Inhibitor to 384-well plate Reagent_Prep->Plate_Setup Incubate1 Incubate at RT for 30 min Plate_Setup->Incubate1 Add_Acceptor Add Glutathione Acceptor Beads Incubate1->Add_Acceptor Incubate2 Incubate at RT for 30 min (dark) Add_Acceptor->Incubate2 Add_Donor Add Streptavidin Donor Beads Incubate2->Add_Donor Incubate3 Incubate at RT for 60 min (dark) Add_Donor->Incubate3 Read_Plate Read plate on AlphaScreen-compatible reader (Ex: 680 nm, Em: 520-620 nm) Incubate3->Read_Plate

Experimental workflow for the AlphaScreen BRD4 inhibition assay.

Materials:

  • GST-tagged BRD4-BD1 or BRD4-BD2 protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)

  • Test compounds and positive control (e.g., JQ1)

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in Assay Buffer.

  • Add diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add a mixture of GST-tagged BRD4 protein and biotinylated histone peptide to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • In subdued light, add Glutathione Acceptor beads to each well and incubate for 30 minutes at room temperature in the dark.

  • Add Streptavidin Donor beads to each well and incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT/CellTiter-Glo)

This protocol assesses the effect of BRD4 inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • Complete cell culture medium

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • 96-well clear or opaque-walled tissue culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include untreated and vehicle-treated wells as controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • For MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. b. Add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm.

  • For CellTiter-Glo Assay: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50/IC50 value from the dose-response curve.

Protocol 3: Western Blotting for c-Myc Expression

This protocol is used to quantify the protein levels of c-Myc following treatment with BRD4 inhibitors.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against c-Myc, followed by incubation with the primary antibody for the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the relative change in protein expression.

Conclusion

3',4',7,8-tetrahydroxyflavone represents a promising natural product-derived BRD4 inhibitor with a distinct selectivity for the BD2 domain.[1] This selectivity may offer a different therapeutic window compared to pan-BET inhibitors. While its in vitro biochemical potency against BD2 is notable, its cellular potency appears to be lower than that of synthetic inhibitors like JQ1.[2] Further optimization of this natural scaffold could lead to the development of more potent and selective BRD4-targeted therapies. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of epigenetic drug discovery to further investigate and validate the mechanism of action of 3',4',7,8-tetrahydroxyflavone and other novel BRD4 inhibitors.

References

Unveiling the Bioactivity of Tetrahydroxyflavans: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 3,4,4',7-Tetrahydroxyflavan analogs, delving into their structure-activity relationships (SAR) with a focus on antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. The information presented herein is supported by experimental data to offer a clear perspective on the therapeutic potential of these flavonoid derivatives.

The core structure of flavans, a class of polyphenolic compounds, provides a versatile scaffold for medicinal chemistry. The number and position of hydroxyl (-OH) groups on the flavan (B184786) backbone are critical determinants of their biological effects. Tetrahydroxyflavans, in particular, have garnered significant interest for their diverse pharmacological activities. This guide will explore how subtle variations in the hydroxylation pattern of the A and B rings of the flavan structure influence their efficacy as potential therapeutic agents.

Structure-Activity Relationship of Tetrahydroxyflavan Analogs

The biological activity of tetrahydroxyflavan analogs is intricately linked to the arrangement of their hydroxyl substituents. The catechol moiety (ortho-dihydroxy groups) on the B-ring is a recurrent structural feature associated with potent biological activity.

Antioxidant Activity: The antioxidant capacity of flavonoids is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The presence of a catechol group on the B-ring, as seen in analogs like 3',4',5,7-tetrahydroxyflavanone, significantly enhances radical scavenging activity. For instance, 3',4',5,7-tetrahydroxyflavanone has been shown to be a more potent antioxidant than its analog lacking the 3'-hydroxyl group.[1]

Anticancer Activity: The position of hydroxyl groups also plays a crucial role in the anticancer properties of tetrahydroxyflavans. Studies on various trihydroxyflavone derivatives have demonstrated that the presence of an ortho-dihydroxy group in the B-ring is important for their anti-proliferative effects against cancer cell lines.[2][3] For example, 3',4',5-trihydroxyflavone has shown significant activity against lung (A549) and breast (MCF-7) cancer cells.[2][3]

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. The catechol structure in the B-ring has been identified as a key feature for potent anti-inflammatory action.[4] Analogs like 6,3',4'- and 7,3',4'-trihydroxyflavone (B9037) have demonstrated significant anti-inflammatory and cellular antioxidant activities by suppressing the overexpression of pro-inflammatory biomarkers.[5]

Neuroprotective Effects: Flavonoids can exert neuroprotective effects through various mechanisms, including their antioxidant and anti-inflammatory properties, as well as by modulating signaling pathways crucial for neuronal survival. Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) has shown anxiolytic-like effects, suggesting its potential as a neuropharmacological agent.[6]

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data (IC50 values) for various tetrahydroxyflavan analogs, providing a comparative overview of their potency in different biological assays.

Compound/AnalogBiological ActivityAssayCell Line/TargetIC50 Value (µM)
3',4',5,7-Tetrahydroxyflavanone AntioxidantESR Radical Scavenging-19.8 (converted from 8.57 µg/mL)[1]
6,3',4'-Trihydroxyflavone AntioxidantCellular ROS ScavengingRAW264.73.02[5]
Anti-inflammatoryNitric Oxide (NO) SuppressionRAW264.7 (2D)22.1[5]
Anti-inflammatoryNitric Oxide (NO) SuppressionRAW264.7 (3D)35.6[5]
Anti-inflammatoryc-Src Kinase Inhibition-12.0[5]
7,3',4'-Trihydroxyflavone AntioxidantCellular ROS ScavengingRAW264.72.71[5]
Anti-inflammatoryNitric Oxide (NO) SuppressionRAW264.7 (2D)26.7[5]
Anti-inflammatoryNitric Oxide (NO) SuppressionRAW264.7 (3D)48.6[5]
Anti-inflammatoryc-Src Kinase Inhibition-20.9[5]
3',4',5-Trihydroxyflavone AnticancerCell ViabilityA549 (Lung)~10-50[2][3]
AnticancerCell ViabilityMCF-7 (Breast)~10-50[2][3]

Note: Data for the specific this compound analog was not available in the reviewed literature. The table presents data from structurally similar analogs to provide a comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of Tetrahydroxyflavans

A general method for the synthesis of tetrahydroxyflavans involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization.

  • Protection of Hydroxyl Groups: The phenolic hydroxyl groups of a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025) are protected, for example, using methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Claisen-Schmidt Condensation: The protected 2-hydroxyacetophenone and benzaldehyde derivatives are reacted in the presence of a strong base, such as potassium hydroxide, in ethanol (B145695) to yield the corresponding chalcone.

  • Cyclization and Deprotection: The chalcone is then subjected to acid hydrolysis (e.g., with HCl in methanol) to remove the protecting groups, followed by treatment with a base like sodium acetate (B1210297) to facilitate the cyclization, yielding the flavanone. Further modifications can be made to achieve the desired flavan structure.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a control group with the solvent and DPPH solution, and a blank group with the solvent only.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Incubation:

    • After the treatment period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the purple formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of tetrahydroxyflavan analogs are often mediated by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Flavan_Analog Tetrahydroxyflavan Analog Flavan_Analog->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by tetrahydroxyflavan analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Flavan_Analog Tetrahydroxyflavan Analog Flavan_Analog->Raf inhibits Flavan_Analog->MEK inhibits

Caption: Modulation of the MAPK signaling pathway by tetrahydroxyflavan analogs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets activates/ inhibits Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Flavan_Analog Tetrahydroxyflavan Analog Flavan_Analog->PI3K inhibits Flavan_Analog->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by tetrahydroxyflavan analogs.

References

A Comparative Analysis of Tetrahydroxyflavans and Related Flavonoids from Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Among these, hydroxylated flavans and their derivatives are of significant interest for their potential therapeutic applications. This guide provides a comparative overview of three such compounds, summarizing their plant sources, and biological activities based on available experimental data.

Data Presentation

Table 1: Plant Sources and Yield of Selected Flavonoid Analogues
Compound NamePlant SpeciesFamilyPlant PartReported Yield/Concentration
3',4',7-Trihydroxyflavone Trifolium repensFabaceae-Not specified
Medicago sativa (Alfalfa)Fabaceae-Not specified[1]
Vicia faba (Broad Bean)Fabaceae-Potential biomarker[2]
Trigonella foenum-graecum (Fenugreek)Fabaceae-Potential biomarker[2]
Myristica fragrans (Nutmeg)MyristicaceaeSeedsNot quantified[3]
Dipteryx lacuniferaFabaceae-Not specified[1]
4',7-Dihydroxyflavone Medicago truncatulaFabaceae-Not specified[4]
Sophora viciifoliaFabaceaeSeedsNot specified[4]
Glycyrrhiza uralensis (Licorice)FabaceaeRootNot specified[5]
Glycyrrhiza pallidifloraFabaceae-Not specified[5]
4',7-Dihydroxyflavan-3,4-diol Guibourtia coleosperma (Rhodesian Copalwood)Fabaceae-Not specified

Biological Activities

The selected flavonoid analogues exhibit a range of biological activities, with antioxidant and anti-inflammatory properties being the most prominently studied. The presence and position of hydroxyl groups on the flavonoid scaffold are crucial for these effects.

Table 2: Comparative Biological Activities of Selected Flavonoid Analogues
Compound NameBiological ActivityAssayKey Findings (IC₅₀ / % Inhibition)
3',4',7-Trihydroxyflavone AntioxidantCellular ROS ScavengingIC₅₀ = 2.71 µM[1]
Anti-inflammatoryNitric Oxide (NO) Suppression (2D macrophages)IC₅₀ = 26.7 µM[1]
Anti-inflammatoryNitric Oxide (NO) Suppression (3D macrophages)IC₅₀ = 48.6 µM[1]
AnticancerA549 (Lung) & MCF-7 (Breast) cell linesAmong the most active trihydroxyflavones[6]
4',7-Dihydroxyflavone Opioid Receptor AntagonistIn vitro receptor binding assayAntagonist of the μ-opioid receptor[4]

Experimental Protocols

General Protocol for Extraction and Isolation of Flavonoids

This protocol outlines a general methodology for the extraction and isolation of flavonoids from plant material. Optimization may be required depending on the specific plant matrix and target compound.

  • Preparation of Plant Material: Air-dry the collected plant material (e.g., leaves, seeds) in the shade to preserve the chemical integrity of the compounds. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or an aqueous mixture thereof) at room temperature for 24-72 hours with periodic agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with a solvent (e.g., 80% methanol) for several hours (e.g., 36 hours).[7]

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a solvent and sonicate in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[7]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Combine the filtrates if multiple extractions were performed and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in a water-methanol mixture and partition sequentially with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate (B1210297) fraction.

  • Chromatographic Purification:

    • Column Chromatography: Subject the enriched fraction to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the flavonoid constituents.

    • Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

Protocol for Quantification of Flavonoids by HPLC-DAD
  • Preparation of Standard Solutions: Accurately weigh a reference standard of the target flavonoid and prepare a stock solution (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of working standard solutions of known concentrations to construct a calibration curve.

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in a known volume of solvent (e.g., methanol), and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • System: HPLC with a Diode-Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used, for example, with acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Detection: Monitor at the maximum absorption wavelength (λmax) of the target flavonoid (typically between 280 and 370 nm).

  • Data Analysis: Identify the peak of the target flavonoid in the sample chromatogram by comparing the retention time and UV spectrum with the reference standard. Quantify the amount of the flavonoid in the sample by using the calibration curve generated from the standard solutions.

MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable growth medium.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid compound dissolved in a vehicle (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

Extraction_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (Maceration, Soxhlet, or UAE) with Solvent (e.g., 80% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Flavonoid Enriched) Partitioning->EtOAc_Fraction Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) EtOAc_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Monitoring Purified_Compound Purified Flavonoid Fractions->Purified_Compound Pooling & Final Purification (e.g., Prep-HPLC) TLC_Analysis->Column_Chromatography

Caption: Generalized workflow for the extraction and isolation of flavonoids from plant materials.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻•) Oxidative_Stress Cellular Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Scavenged by Flavonoid Flavonoid 3',4',7-Trihydroxyflavone (or other analogue) Flavonoid->Neutralized_ROS Donates H• Flavonoid_Radical Stable Flavonoid Radical Flavonoid->Flavonoid_Radical Cell_Damage Cell Damage & Inflammation Oxidative_Stress->Cell_Damage

References

A Comparative Guide to the Biological Activities of Luteolin and 7,3',4'-Trihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant and anti-inflammatory properties of two structurally related flavonoids: Luteolin (3',4',5,7-tetrahydroxyflavone) and 7,3',4'-trihydroxyflavone. The information presented is collated from various published studies to facilitate a reproducible and objective comparison of their biological efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the antioxidant and anti-inflammatory activities of Luteolin and 7,3',4'-trihydroxyflavone.

Table 1: Antioxidant Activity

CompoundAssay TypeIC50 ValueReference
Luteolin DPPH Radical Scavenging14 µM[1][1]
DPPH Radical Scavenging8.85 µg/mL[2][2]
DPPH Radical Scavenging26.304 µg/mL[3][3]
DPPH Radical Scavenging28.33 µg/mL[4][4]
7,3',4'-Trihydroxyflavone Cellular ROS Scavenging2.71 µM[5][5]

Table 2: Anti-inflammatory Activity

CompoundAssay TypeIC50 Value / EffectReference
Luteolin COX-2 Protein ExpressionInhibition observed at 25, 50, and 100 µM[6][6]
PGE2 FormationComplete suppression at 25, 50, and 100 µM[6][6]
7,3',4'-Trihydroxyflavone Nitric Oxide (NO) Suppression (2D macrophages)26.7 µM[5][5]
Nitric Oxide (NO) Suppression (3D macrophages)48.6 µM[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free-radical scavenging activity of antioxidant compounds.

  • Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7]

  • Reagents and Equipment:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or Ethanol (B145695)

    • Test compounds (Luteolin, etc.)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

    • Reaction Mixture: The test compound is dissolved in a suitable solvent and prepared at various concentrations. An aliquot of the test compound solution is mixed with the DPPH solution.

    • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A control containing the solvent and DPPH solution is also measured.

    • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

  • Principle: A cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cells, it is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The ability of a compound to reduce the fluorescence intensity indicates its cellular antioxidant activity.[8][9]

  • Reagents and Equipment:

    • Cell line (e.g., HepG2)

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • ROS inducer (e.g., AAPH)

    • Test compounds

    • Positive control (e.g., Quercetin)

    • Fluorescence microplate reader

  • Procedure:

    • Cell Culture: Cells are seeded in a 96-well plate and cultured until confluent.

    • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA.

    • Treatment with Test Compound: The cells are then treated with various concentrations of the test compound or a positive control.

    • Induction of Oxidative Stress: An ROS inducer is added to the wells to initiate the generation of free radicals.

    • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader (excitation/emission wavelengths are specific to the probe).

    • Calculation of Antioxidant Activity: The antioxidant activity is calculated based on the reduction in fluorescence in the presence of the test compound compared to the control. The results can be expressed as an IC50 value.[8]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Principle: The activity of COX enzymes is measured by monitoring the peroxidase activity, which involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the prostaglandin (B15479496) G2 (PGG2) produced from the oxygenation of arachidonic acid by the COX enzyme. The intensity of the color change is proportional to the enzyme activity, and its reduction in the presence of a test compound indicates inhibition.

  • Reagents and Equipment:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Chromogenic substrate (e.g., TMPD)

    • Test compounds

    • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, heme, and the respective COX enzyme are added to the wells.

    • Inhibitor Addition: The test compound or a known inhibitor is added to the wells at various concentrations.

    • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid and the chromogenic substrate.

    • Absorbance Measurement: The absorbance is measured at the appropriate wavelength over time to determine the reaction rate.

    • Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

    • IC50 Determination: The IC50 value is determined from the dose-response curve of percent inhibition versus inhibitor concentration.

Visualizations

Signaling Pathway of Flavonoid Anti-inflammatory Action

The following diagram illustrates a simplified signaling pathway through which flavonoids like Luteolin and trihydroxyflavones can exert their anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammatory gene expression, including COX-2.

G Simplified Anti-inflammatory Signaling Pathway of Flavonoids cluster_0 Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Induces Prostaglandins Prostaglandins (Inflammation) COX2_Gene->Prostaglandins Leads to Flavonoids Flavonoids (Luteolin, 7,3',4'-Trihydroxyflavone) Flavonoids->IKK Inhibits G DPPH Radical Scavenging Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution in Methanol Mix Mix DPPH Solution with Test Compound Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compound Prep_Sample->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

Cross-Validation of Analytical Methods for the Quantification of 3,4,4',7-Tetrahydroxyflavan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific flavonoid compounds is paramount for ensuring the quality, efficacy, and safety of therapeutic products. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3,4,4',7-Tetrahydroxyflavan. Given the limited availability of specific validated methods for this particular analyte, this document outlines common, adaptable analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and provides a framework for their cross-validation.

The information presented is based on established methods for structurally similar flavonoids, such as flavan-3-ols and their derivatives. This guide is intended to serve as a practical resource for developing and validating robust analytical procedures for this compound.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is critical and depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of HPLC-UV and LC-MS/MS, two of the most common methods employed for flavonoid analysis.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for Flavonoid Quantification

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.High; specific mass transitions for the analyte and its fragments are monitored.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High; typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.99
Accuracy (% Recovery) 98.07 - 102.15% (for quercetin (B1663063) and kaempferol)[1]98.5% - 100.5% (for flavan-3-ols)
Precision (% RSD) Intra-day: ≤ 5.29%Repeatability: 2.2% to 7.3%
Limit of Detection (LOD) 0.075 µg/mL (for quercetin)[1]0.3 - 0.7 mg/L (for flavan-3-ols)
Limit of Quantification (LOQ) 0.10 µg/mL (for kaempferol)[1]0.8 - 2.2 mg/L (for flavan-3-ols)
Instrumentation Cost LowerHigher
Expertise Required ModerateHigh

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative methodologies for HPLC-UV and LC-MS/MS that can be adapted for the quantification of this compound.

1. HPLC-UV Method for Flavonoid Analysis (Adaptable)

This protocol is based on a validated method for the determination of quercetin and kaempferol (B1673270) in a plant matrix.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water, with 0.2% phosphoric acid to improve peak shape. A typical starting point could be a 60:40 (v/v) mixture of methanol and acidified water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. For many flavonoids, this is in the range of 280-370 nm.[1]

  • Sample Preparation:

    • Extraction: Extract the analyte from the sample matrix using a suitable solvent such as methanol or ethanol. Sonication or vortexing can enhance extraction efficiency.

    • Purification: Depending on the complexity of the matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

    • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Validation Parameters: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2]

2. LC-MS/MS Method for Flavan-3-ol Analysis (Adaptable)

This protocol is based on methods developed for the quantification of proanthocyanidins (B150500) and other flavan-3-ols.[3][4]

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for better separation.[4]

  • Mobile Phase: A gradient elution is typically used, consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the analyte).

  • Sample Preparation: Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects in the MS source.

  • Validation Parameters: In addition to the parameters validated for HPLC-UV, it is crucial to assess matrix effects, which can suppress or enhance the ionization of the analyte.[5]

Method Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the results.[3] The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow start Start: Define Analytical Methods (HPLC-UV & LC-MS/MS) method_dev_uv Method Development & Optimization (HPLC-UV) start->method_dev_uv method_dev_ms Method Development & Optimization (LC-MS/MS) start->method_dev_ms validation_uv Full Method Validation (HPLC-UV) method_dev_uv->validation_uv validation_ms Full Method Validation (LC-MS/MS) method_dev_ms->validation_ms sample_analysis Analyze Same Set of Samples (e.g., 3 concentrations, n=6) validation_uv->sample_analysis validation_ms->sample_analysis data_comparison Compare Results: Statistical Analysis (e.g., Bland-Altman, t-test) sample_analysis->data_comparison acceptance Acceptance Criteria Met? data_comparison->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No end End pass->end fail->method_dev_uv fail->method_dev_ms

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Signaling Pathway (Illustrative)

While the specific signaling pathways modulated by this compound may require further investigation, flavonoids are generally known to interact with various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be influenced by a flavonoid.

SignalingPathway flavonoid This compound receptor Cell Surface Receptor flavonoid->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Antioxidant Enzyme Production) gene_expression->cellular_response Leads to

Caption: Hypothetical signaling pathway for a flavonoid.

References

A Comparative Guide to the Synergistic Effects of Tetrahydroxy-Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4,4',7-Tetrahydroxyflavan: Initial research indicates a lack of specific data for a compound named "this compound." It is plausible that this name is a variant or misnomer for more extensively studied, structurally similar flavonoids. This guide will therefore focus on the synergistic effects of well-researched tetrahydroxy-flavonoids, namely Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) and Fisetin (B1672732) (3,3',4',7-tetrahydroxyflavone) , for which significant scientific literature on their combination effects is available. We will also briefly touch upon Eriodictyol (B191197) (3',4',5,7-tetrahydroxyflavanone) .

Luteolin (3',4',5,7-tetrahydroxyflavone): Synergistic Applications

Luteolin, a common flavonoid found in various plants, has demonstrated significant potential in combination therapies, particularly in oncology. Its ability to sensitize cancer cells to conventional chemotherapeutic agents and modulate inflammatory and oxidative stress pathways makes it a compound of high interest for synergistic applications.

Anticancer Synergistic Effects

Luteolin has been shown to synergistically enhance the anticancer effects of several chemotherapeutic drugs, including 5-fluorouracil (B62378), oxaliplatin, and paclitaxel (B517696).

CombinationCancer Cell LineEffectQuantitative Data
Luteolin + 5-FluorouracilHepG2 (Hepatocellular Carcinoma), Bel7402 (Hepatocellular Carcinoma)Synergistic inhibition of cell growth and induction of apoptosis.Synergistic effects observed at dose ratios (Luteolin:5-FU) of 10:1, 20:1, and 40:1.[1]
Luteolin + OxaliplatinHCT116 (Colorectal Carcinoma)Synergistic suppression of tumor growth and potentiation of anticancer activity.Combined treatment resulted in a 4.26-fold increase in tumor volume, demonstrating synergy compared to the predicted 8.28-fold increase.[2]
Luteolin + PaclitaxelEsophageal Carcinoma CellsSynergistic inhibition of proliferation, migration, and induction of apoptosis.Specific quantitative synergy data (e.g., CI values) are not detailed in the abstract but synergistic effects were confirmed in vitro and in vivo.[3]
Luteolin + Doxorubicin (B1662922)Osteosarcoma CellsSynergistic cytotoxicity.The combination of luteolin and doxorubicin significantly reduces the growth of osteosarcoma cells.[4]

Cell Viability Assay (MTS Assay):

  • Cell Seeding: Cancer cells (e.g., HepG2, Bel7402) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Luteolin, the chemotherapeutic agent (e.g., 5-Fluorouracil), and their combination for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine (B1670421) methosulfate (PMS) is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cell Treatment: Cells are treated with Luteolin, the chemotherapeutic agent, and their combination for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[1]

The synergistic anticancer effects of Luteolin often involve the modulation of multiple signaling pathways.

Luteolin_Anticancer_Synergy Luteolin Luteolin PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt Inhibits STAT3 STAT3 Signaling Luteolin->STAT3 Inhibits NF_kB NF-κB Pathway Luteolin->NF_kB Inhibits p53 p53 Luteolin->p53 Upregulate DPD Dihydropyrimidine Dehydrogenase (DPD) Luteolin->DPD Inhibits Chemo_Drug Chemotherapeutic Drug (e.g., 5-FU) Chemo_Drug->p53 Upregulate Proliferation Cell Proliferation Chemo_Drug->Proliferation Inhibits PI3K_Akt->Proliferation Promotes STAT3->Proliferation Promotes NF_kB->Proliferation Promotes Bcl2_Family Bcl-2 Family (↑Bax/Bcl-2 ratio) Caspases Caspase Activation Bcl2_Family->Caspases Activates p53->Bcl2_Family Modulates Apoptosis Apoptosis Caspases->Apoptosis Induces FU_Metabolism 5-FU Metabolism DPD->FU_Metabolism Regulates

Caption: Synergistic anticancer mechanisms of Luteolin with chemotherapeutic drugs.

Antioxidant and Anti-inflammatory Synergistic Effects

Luteolin exhibits synergistic anti-inflammatory and antioxidant effects when combined with other bioactive compounds, such as sulforaphane (B1684495).

CombinationCell LineEffectQuantitative Data
Luteolin + SulforaphaneRAW 264.7 MacrophagesSynergistic inhibition of nitric oxide (NO) production.Isobologram analysis confirmed synergy in inhibiting LPS-induced NO production.[5]

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Cell Seeding and Stimulation: RAW 264.7 macrophages are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of Luteolin, sulforaphane, or their combination.

  • Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation: The mixture is incubated for 10-15 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.[5]

Luteolin_Anti_inflammatory_Synergy Luteolin Luteolin NF_kB NF-κB Pathway Luteolin->NF_kB Inhibit STAT3 STAT3 Activation Luteolin->STAT3 Inhibit Nrf2_HO1 Nrf2/HO-1 Pathway Luteolin->Nrf2_HO1 Activate Sulforaphane Sulforaphane Sulforaphane->NF_kB Inhibit Sulforaphane->STAT3 Inhibit Sulforaphane->Nrf2_HO1 Activate LPS LPS LPS->NF_kB Activates LPS->STAT3 Activates Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, IL-6, IL-1β) NF_kB->Pro_inflammatory Upregulates STAT3->Pro_inflammatory Upregulates Antioxidant_Response Antioxidant Response Nrf2_HO1->Antioxidant_Response Promotes

Caption: Synergistic anti-inflammatory pathways of Luteolin and Sulforaphane.

Fisetin (3,3',4',7-tetrahydroxyflavone): Synergistic Applications

Fisetin is another widely studied flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. Its synergistic potential with conventional cancer therapies is well-documented.

Anticancer Synergistic Effects

Fisetin has been shown to enhance the efficacy of chemotherapeutic drugs like doxorubicin, cisplatin (B142131), and cabazitaxel (B1684091), as well as radiotherapy.

CombinationCancer Cell Line / ModelEffectQuantitative Data
Fisetin + DoxorubicinLymphoma CellsSynergistic inhibition of cell viability and induction of apoptosis.Combination significantly promoted apoptosis through intracellular ROS generation and modulation of p53, Bax, and caspases.[6]
Fisetin + CisplatinNT2/D1 (Embryonal Carcinoma) XenograftEnhanced tumor regression.Combination of cisplatin (1.5 mg/kg) and fisetin (1 mg/kg) showed significant tumor regression in vivo.[7]
Fisetin + Cabazitaxel22Rv1, PC-3M-luc-6, C4-2 (Prostate Cancer)Synergistic reduction in cell viability and metastatic properties.Combination of fisetin (20 µmol/L) and cabazitaxel (5 nmol/L) showed synergistic effects.[8]
Fisetin + RadiationCT-26, HCT116 (Colorectal Cancer) XenograftEnhanced tumor suppression.Combined treatment significantly inhibited tumor growth compared to either treatment alone.[9]

Xenograft Tumor Model:

  • Cell Implantation: Human cancer cells (e.g., NT2/D1, CT-26) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with Fisetin, the chemotherapeutic agent (e.g., cisplatin), or their combination via a specified route (e.g., intraperitoneal injection) for a defined period. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Histopathological Analysis: At the end of the experiment, tumors are excised for histological and immunohistochemical analysis to assess apoptosis, proliferation, and other markers.[7][9]

Western Blot Analysis:

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspases), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Fisetin_Anticancer_Synergy Fisetin Fisetin ROS ↑ Intracellular ROS Fisetin->ROS p53 p53 Pathway Fisetin->p53 Activate PI3K_Akt_mTOR PI3K/Akt/mTOR Fisetin->PI3K_Akt_mTOR Inhibits NF_kB NF-κB Fisetin->NF_kB Inhibits MAPK MAPK Fisetin->MAPK Modulates Chemo_Radiation Chemotherapy/ Radiation Chemo_Radiation->ROS Chemo_Radiation->p53 Activate Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio p53->Bax_Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase-9, -3 Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival Promotes NF_kB->Cell_Survival Promotes MAPK->Cell_Survival Promotes

Caption: Fisetin's synergistic anticancer mechanisms with conventional therapies.

Antioxidant and Anti-inflammatory Synergistic Effects

Fisetin is a potent antioxidant and anti-inflammatory agent. While specific studies on its synergistic effects with other antioxidants are less detailed than its anticancer combinations, its known mechanisms of action suggest a high potential for synergy. Fisetin modulates antioxidant enzymes and inflammatory factors.[10] It can reduce oxidative stress by scavenging free radicals and enhancing the cellular antioxidant defense system.[11] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory pathways like NF-κB.[12]

Eriodictyol (3',4',5,7-tetrahydroxyflavanone): Emerging Synergistic Potential

Eriodictyol, a flavanone (B1672756) found in citrus fruits, is recognized for its antioxidant and anti-inflammatory properties.[13] While research on its synergistic effects is less extensive compared to Luteolin and Fisetin, some studies suggest its potential in combination therapies.

For instance, Eriodictyol has been noted to have a potential synergistic effect with LPS in modulating B-cell function.[14] Furthermore, its ability to activate the Nrf2 pathway and induce phase II antioxidant enzymes suggests it could work synergistically with other compounds that target oxidative stress.[15] Further research is needed to fully elucidate the synergistic potential of Eriodictyol with other compounds in various therapeutic areas.

Conclusion

Tetrahydroxy-flavonoids, particularly Luteolin and Fisetin, demonstrate significant synergistic effects when combined with other therapeutic agents. In oncology, they can enhance the efficacy of chemotherapy and radiotherapy, allowing for potentially lower and less toxic doses of conventional drugs. Their synergistic anti-inflammatory and antioxidant activities also hold promise for the management of chronic diseases. The data presented in this guide underscores the importance of continued research into flavonoid-based combination therapies to develop more effective and safer treatment strategies.

References

Meta-analysis of Clinical Trial Data for 3,4,4',7-Tetrahydroxyflavan: A Comparative Guide to the Structurally Related Flavonoid Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for clinical trial data on 3,4,4',7-Tetrahydroxyflavan yielded no registered clinical trials for this specific flavonoid. Similarly, no clinical trial data was found for the closely related compound Fustin (3,3',4',7-tetrahydroxyflavanone).

Given the absence of clinical data for the requested compound, this guide provides a comparative meta-analysis of the structurally similar and clinically studied flavonoid, Luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) . Luteolin is a widely distributed flavonoid found in various plants and has been investigated for its therapeutic potential in several clinical settings. This guide is intended for researchers, scientists, and drug development professionals to provide an overview of the current clinical landscape and preclinical evidence for a related tetrahydroxyflavone.

Comparative Overview of Luteolin Clinical Trials

Luteolin has been the subject of a limited number of clinical trials, primarily focusing on its anti-inflammatory and neuroprotective properties. The following table summarizes the key aspects of these trials.

Clinical Trial Identifier Condition Intervention Dosage Study Design Primary Outcome Measures Status
NCT01847521Autism Spectrum Disorder (ASD)Luteolin (100 mg/capsule) with Quercetin (70 mg/capsule) and Rutin (30 mg/capsule)1 capsule per 10 kg of body weight daily26-week, prospective, open-label trialAge-equivalent scores in the Vineland Adaptive Behavior Scales (VABS) domains (Communication, Daily Living Skills, Socialization)[1][2]Completed
NCT05204407Schizophrenia and Schizoaffective DisorderLuteolin300 mg twice daily12-week, double-blind, placebo-controlled, parallel group, randomized clinical trialGlobal psychopathology, cognitive impairments, oxidative stress and inflammatory markers[3][4][5]Recruiting
-Autism Spectrum Disorder (Case Series)Luteolin with Quercetin and Rutin in a liposomal formulationNot specified4-month open case seriesImprovements in gastrointestinal and allergy symptoms, eye contact, attention, and social interaction[6]Completed

Experimental Protocols

The preclinical studies investigating the mechanisms of action of Luteolin have employed a variety of experimental protocols. Below are detailed methodologies for some of the key experiments.

Cell Viability Assay

To determine the cytotoxic effects of Luteolin, cell viability is commonly assessed using a Cell Counting Kit-8 (CCK-8) assay. In this method, cells are seeded in 96-well plates and incubated with varying concentrations of Luteolin for a specified period (e.g., 24 hours). Subsequently, the CCK-8 solution is added to each well, and the absorbance is measured at a specific wavelength using a microplate reader. The results are then expressed as a percentage of the untreated control cells.

Western Blot Analysis

Western blotting is utilized to determine the protein expression levels of key signaling molecules. After treatment with Luteolin, cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against the target proteins (e.g., NF-κB, Akt, ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models
  • Autism Spectrum Disorder (ASD) Rat Model: ASD can be induced in rats by prenatal exposure to valproic acid (VPA). Pregnant rats are injected with a single intraperitoneal dose of VPA on a specific day of gestation. The offspring exhibit behavioral and neurochemical features relevant to ASD. These models are used to assess the effects of Luteolin on behavioral outcomes, oxidative stress markers, and inflammatory cytokine levels in the brain[7].

  • Traumatic Brain Injury (TBI) Mouse Model: A weight-drop model is used to induce TBI in mice. This model causes secondary brain injury, including neurological deficits, brain edema, and neuronal apoptosis. Luteolin's neuroprotective effects are evaluated by assessing these parameters, as well as markers of oxidative stress like malondialdehyde (MDA) and glutathione (B108866) peroxidase (GPx) activity[8].

Signaling Pathways Modulated by Luteolin

Luteolin exerts its biological effects by modulating a variety of signaling pathways. The following diagrams illustrate some of the key pathways involved in its anti-inflammatory, anti-cancer, and neuroprotective activities.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

anti_inflammatory_pathway LPS LPS IKK IKK LPS->IKK Activates AP1 AP-1 LPS->AP1 Activates Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->AP1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription AP1->Nucleus Translocates to

Caption: Luteolin's Anti-Inflammatory Signaling Pathway.

anticancer_pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K Inhibits Death_Receptors Death Receptors (Fas, DR4, DR5) Luteolin->Death_Receptors Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Caspases Caspases Caspases->Apoptosis Induces Death_Receptors->Caspases Activates

Caption: Luteolin's Anti-Cancer Signaling Pathway.

neuroprotective_pathway Luteolin Luteolin Keap1 Keap1 Luteolin->Keap1 Inhibits Binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: Luteolin's Neuroprotective Signaling Pathway.

References

Safety Operating Guide

Prudent Disposal of 3,4,4',7-Tetrahydroxyflavan in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the disposal of 3,4,4',7-Tetrahydroxyflavan (CAS No. 38412-82-7), treating it with the caution required for a compound with limited available safety data. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, assuming the substance may have unknown hazards, is recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of fine dust or aerosols.

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

  • Spill Management: Should a spill occur, carefully sweep up the solid material, avoiding dust generation. The collected material should be placed in a clearly labeled, sealed container for disposal as chemical waste.

Quantitative Safety Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive hazard profile with quantitative data is not available. The following table outlines the recommended Personal Protective Equipment (PPE) based on general best practices for handling solid chemical compounds of unknown toxicity.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection ANSI Z87.1 certified safety glasses or gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact with the chemical.
Body Protection Standard laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of airborne particles. A dust mask may be used for transfers outside of a hood, but a fume hood is the preferred engineering control.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.

  • Waste Identification and Collection:

    • Collect any waste this compound, including spilled material and contaminated disposables (e.g., weighing paper, gloves), in a designated waste container.

    • If the compound is in a solution, it should be collected as liquid chemical waste. Do not mix with other waste streams unless approved by your institution's EHS guidelines.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for waste collection. The container must be in good condition and have a secure lid.

    • Clearly label the container with "Hazardous Waste" (or as directed by your institution), the full chemical name "this compound," the CAS number "38412-82-7," and the approximate quantity.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the chemical waste.

    • Provide them with all necessary information about the waste material. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of a chemical with limited safety information is depicted below. This process emphasizes a cautious approach and adherence to institutional protocols.

cluster_prep Preparation and Handling cluster_disposal Disposal Procedure Don PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Work Area Work in a Ventilated Area (Fume Hood) Don PPE->Work Area Collect Waste Collect Solid Waste in a Designated Container Work Area->Collect Waste Label Container Label with Chemical Name, CAS Number, and Hazard Info Collect Waste->Label Container Store Securely Store in a Designated Waste Accumulation Area Label Container->Store Securely Contact EHS Contact Institutional EHS for Waste Pickup and Disposal Store Securely->Contact EHS

Disposal Workflow for this compound

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for any chemicals used. If an SDS is not available, treat the substance as hazardous and consult with your EHS department.

Essential Safety and Logistics for Handling 3,4,4',7-Tetrahydroxyflavan

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Engineering Controls

3,4,4',7-Tetrahydroxyflavan is a flavonoid and a polyphenol. Compounds in this family can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate engineering controls to minimize exposure.

  • Fume Hood: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has good general ventilation.

  • Eyewash Station and Safety Shower: An ANSI-approved eyewash station and safety shower must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory. The following table summarizes the required PPE for handling this compound, based on recommendations for similar phenolic compounds.[4][5]

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesDouble gloving is recommended. For incidental contact, two pairs of nitrile gloves (≥4-mil) can be used. For extended handling or in case of a spill, heavy-duty gloves such as Butyl, Viton®, or Silver Shield® are required as phenols can penetrate standard nitrile gloves.[5] Gloves should be changed immediately if contaminated.
Eyes/Face Safety goggles and face shieldChemical splash goggles and a full-face shield are necessary to protect against splashes.[5] Standard safety glasses are not sufficient.
Body Laboratory coat and apronA fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5]
Respiratory Respirator (if required)A respirator with an appropriate filter (e.g., A-P3 for phenol (B47542) and aerosols) should be used if engineering controls are insufficient or during a large spill.[5][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that the eyewash station and safety shower are unobstructed and operational.

    • Don all required PPE as detailed in the table above.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid this compound within the chemical fume hood to prevent inhalation of fine powder.

    • Use a disposable weighing boat.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Handling and Storage:

    • Keep containers tightly closed when not in use to prevent dust formation and contamination.

    • Store the compound in a dry, cool, and well-ventilated place, away from oxidizing agents and strong bases.[3]

    • Label all containers clearly with the compound name and any hazard warnings.

First Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention.[1] For concentrated phenol exposure, it is recommended to wipe the area with polyethylene (B3416737) glycol (PEG-300 or PEG-400) before washing.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Seek medical attention if symptoms occur.
Ingestion Clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek medical attention if symptoms occur.

Spill and Disposal Plan

Spill Response:

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Disposal spill Spill of this compound evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE (Heavy-duty gloves, respirator, etc.) alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material (e.g., vermiculite, sand) contain->absorb collect Collect into a Labeled, Sealable Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Chemical Spill Response Workflow

Disposal:

  • All waste materials, including the spilled compound, contaminated absorbent materials, and disposable PPE, must be collected in a labeled, sealed container.

  • Dispose of the waste through an approved hazardous waste disposal plant.[2][3] Do not dispose of it down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4',7-Tetrahydroxyflavan
Reactant of Route 2
3,4,4',7-Tetrahydroxyflavan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.